molecular formula C10H10N2OS B13325749 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Katalognummer: B13325749
Molekulargewicht: 206.27 g/mol
InChI-Schlüssel: NCMSCQBCNWHUFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is a pyrimidine-based compound designed for research and development applications. Compounds featuring a thiophene-substituted pyrimidine core, such as this one, are of significant interest in medicinal chemistry for the development of new therapeutic agents. Scientific literature indicates that structurally related thiophenyl-pyrimidine derivatives exhibit promising biological activities. One key area of research involves combating antibiotic-resistant bacteria. A closely related analog has been demonstrated to possess potent antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with a mechanism of action linked to the effective inhibition of FtsZ polymerization and GTPase activity, thereby disrupting bacterial cell division . This mechanism targets the bacterial divisome, which is considered an attractive area for new antibiotic development . Furthermore, the 2-(4-methylsulfonylphenyl)pyrimidine structural class, to which this compound is related, has been explored for developing highly potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme . Such inhibitors are investigated as tools for imaging inflammation and as potential anti-inflammatory drugs . Researchers can utilize this compound as a key synthetic intermediate or as a scaffold for designing and synthesizing new molecules for screening in antibacterial and anti-inflammatory assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

IUPAC Name

2-methyl-4-(thiophen-2-ylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-11-8(6-10(13)12-7)5-9-3-2-4-14-9/h2-4,6H,5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMSCQBCNWHUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from foundational chemical principles and data on analogous structures to present a detailed overview of its chemical structure, tautomeric equilibrium, predicted physicochemical properties, and potential biological activities. This document serves as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the pyrimidine scaffold.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleic acids.[1][2] The pyrimidin-4-ol moiety, in particular, has attracted considerable attention due to its versatile biological profile, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and kinase inhibition activities.[1][3][4] The biological and physicochemical properties of these molecules can be significantly tailored by the nature and position of substituents on the pyrimidine ring.[1] The incorporation of a thiophene ring, a common pharmacophore, is known to enhance interactions with various biological targets.[5][6] This guide focuses on the specific derivative, 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, providing a theoretical and practical framework for its study.

Chemical Structure and Tautomerism

The chemical structure of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol combines a pyrimidin-4-ol core with a methyl group at the 2-position and a thiophen-2-ylmethyl group at the 6-position. A critical aspect of its chemistry is the phenomenon of tautomerism, where the molecule exists in a dynamic equilibrium between two or more interconvertible isomers.[7]

Caption: Keto-enol tautomerism of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol.

The primary tautomeric equilibrium for this compound involves the migration of a proton between the nitrogen at position 3 and the oxygen at position 4.[7] Based on extensive studies of the parent pyrimidin-4-one system, the keto form is generally the more stable tautomer, particularly in polar solvents like water and DMSO.[7][8][9] This preference is attributed to the greater polarity of the keto form, which is stabilized by polar solvent molecules.[7] The enol form may become more significant in non-polar solvents or in the gas phase.[10] The predominant tautomeric form has profound implications for the molecule's biological activity, as it dictates the hydrogen bonding patterns crucial for receptor binding.[7]

Proposed Synthesis

A plausible synthetic route to 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol can be extrapolated from established methods for pyrimidine synthesis. One common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product ethyl_acetoacetate Ethyl 4-(thiophen-2-yl)acetoacetate conditions Base (e.g., NaOEt) Ethanol, Reflux ethyl_acetoacetate->conditions acetamidine Acetamidine acetamidine->conditions product 2-Methyl-6-(thiophen-2-ylmethyl) pyrimidin-4-ol conditions->product Cyclocondensation

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Proposed Synthesis

  • Preparation of Ethyl 4-(thiophen-2-yl)acetoacetate: This starting material can be synthesized through various established methods, such as the reaction of a thiophene-2-acetyl derivative with diethyl carbonate.

  • Cyclocondensation Reaction:

    • To a solution of sodium ethoxide in absolute ethanol, add equimolar amounts of ethyl 4-(thiophen-2-yl)acetoacetate and acetamidine hydrochloride.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

    • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

    • The resulting precipitate, 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, can be collected by filtration, washed with cold ethanol, and purified by recrystallization.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Comparison
Molecular Formula C10H10N2OSBased on the chemical structure.
Molecular Weight 206.27 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidSimilar pyrimidine derivatives are typically crystalline solids.[5]
Melting Point >200 °CPyrimidin-4-ol derivatives often exhibit high melting points due to intermolecular hydrogen bonding. For example, 6-methyl-2-(thiophen-2-yl)pyrimidin-4-ol has a melting point of 244-245 °C.[11]
Solubility Sparingly soluble in water and non-polar organic solvents; soluble in polar aprotic solvents (e.g., DMSO, DMF).The polar pyrimidinone core and the potential for hydrogen bonding suggest some water solubility, while the thiophene and methyl groups contribute to lipophilicity. The keto tautomer's polarity favors solubility in polar solvents.[7]
pKa Estimated around 8-9The acidic proton is on the pyrimidine ring nitrogen in the keto form. The pKa of 2-(methylthio)pyrimidin-4-ol is predicted to be around 7.80.[12]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. The expected spectral data are as follows:

5.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
-CH3 (pyrimidine) ~2.2 - 2.5SingletMethyl group attached to the pyrimidine ring.
-CH2- ~3.8 - 4.2SingletMethylene bridge between the pyrimidine and thiophene rings.
Pyrimidine CH ~6.0 - 6.5SingletProton on the pyrimidine ring.
Thiophene H3, H4, H5 ~6.9 - 7.5Doublet, Triplet, DoubletCharacteristic splitting pattern for a 2-substituted thiophene ring.[13]
N-H (keto form) ~10 - 12Broad SingletAmide proton in the pyrimidinone ring, often broad due to exchange.

5.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-CH3 ~20 - 25Aliphatic methyl carbon.
-CH2- ~30 - 35Aliphatic methylene carbon.
Pyrimidine C5 ~100 - 110Carbon atom bearing a proton in the pyrimidine ring.
Thiophene C3, C4, C5 ~120 - 130Aromatic carbons of the thiophene ring.[13]
Thiophene C2 ~140 - 145Carbon of the thiophene ring attached to the methylene bridge.
Pyrimidine C2, C4, C6 ~150 - 170Carbons of the pyrimidine ring, with C4 (C=O) being the most downfield.

5.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Functional GroupPredicted Wavenumber (cm-1)Characteristic
N-H Stretch 3100 - 3300Broad absorption, indicative of hydrogen bonding.[14]
C-H Stretch (aromatic) 3000 - 3100Sharp peaks.
C-H Stretch (aliphatic) 2850 - 3000Sharp peaks.
C=O Stretch (amide) 1650 - 1700Strong, sharp absorption, characteristic of the keto tautomer.[14]
C=N and C=C Stretch 1550 - 1650Multiple bands from the pyrimidine and thiophene rings.
C-S Stretch 600 - 800Characteristic of the thiophene ring.[15]

5.4. Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M+) at m/z = 206. Key fragmentation patterns would likely involve the loss of the thiophen-2-ylmethyl group.[14]

Potential Biological Activity and Applications

The pyrimidine scaffold is associated with a wide range of biological activities, and 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is a promising candidate for further investigation in several therapeutic areas.[4][16][17]

  • Anticancer: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various cellular pathways.[2]

  • Antimicrobial: The pyrimidine nucleus is a key component of many antibacterial and antifungal agents.[3][16]

  • Anti-inflammatory: Certain pyrimidine derivatives have shown significant anti-inflammatory properties.[18]

  • Kinase Inhibition: The pyrimidine core is a common scaffold for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the potential anticancer activity of a compound.[1]

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h cell_seeding->incubation1 compound_addition Add Compound Dilutions incubation1->compound_addition incubation2 Incubate 48-72h compound_addition->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Solubilize Formazan incubation3->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is a molecule with significant potential in drug discovery, leveraging the established biological importance of the pyrimidine and thiophene scaffolds. This guide has provided a comprehensive theoretical framework for its chemical structure, tautomerism, synthesis, and physicochemical properties, based on established chemical principles and data from related compounds. The outlined experimental protocols offer a starting point for the practical investigation of this promising molecule. Further research is warranted to synthesize and characterize this compound and to explore its full therapeutic potential.

References

  • Benchchem. (n.d.). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability.
  • Benchchem. (n.d.). Comparative Analysis of 6-isopropylpyrimidin-4-ol's Biological Activity Against Other Pyrimidin.
  • ACS Publications. (2020, September 8). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
  • ResearchGate. (2015, December 29). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?.
  • Sigma-Aldrich. (n.d.). 6-methyl-2-(thiophen-2-yl)pyrimidin-4-ol.
  • ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.
  • Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review.
  • ResearchGate. (2026, February 4). Diverse Biological Activity of Pyrimidine Derivatives: A Review.
  • PMC. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.
  • PMC. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.
  • Wikipedia. (n.d.). 4-Pyridone.
  • LookChem. (n.d.). 2-(Methylthio)pyrimidin-4-ol.
  • MDPI. (2013, February 27). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile.
  • chemBlink. (n.d.). 2-Methyl-6-Phenyl-4-Pyrimidinol (CAS 62260-39-3).
  • Chem-Impex. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
  • ResearchGate. (2016, August 5). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties.
  • ChemicalBook. (2026, January 13). 6-Methyl-2-(methylthio)pyrimidin-4-ol.
  • PubMed. (2005, May 2). Synthesis and biological evaluation of 2-thiopyrimidine derivatives.
  • NextSDS. (n.d.). 2-Methyl-4-(thiophen-2-yl)pyriMidine — Chemical Substance Information.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).
  • Journal of Pharmaceutical Negative Results. (n.d.). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies.
  • chemicalbook. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis.
  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • Natural Sciences Publishing. (2016, September 1). Chemistry of Thienopyrimidines and Their Biological Applications.

Sources

The Mechanistic Blueprint of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol: Targeting FtsZ Polymerization in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the development of novel chemotypes that bypass traditional antibiotic resistance mechanisms. Among emerging targets, the bacterial cell division protein FtsZ (Filamenting temperature-sensitive mutant Z) has proven to be a highly druggable and bactericidal target.

This technical whitepaper deconstructs the mechanism of action of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol , a highly specialized heterocyclic scaffold. By leveraging a bioisosteric thiophene ring and a pyrimidin-4-ol core, this compound acts as a potent allosteric inhibitor of FtsZ dynamic polymerization.

Structural Dynamics

In physiological environments, 2-methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form. This tautomerization is not merely a structural curiosity; it is the fundamental driver of target engagement.

  • The Pyrimidin-4-ol/one Core: Provides a rigid, planar hydrogen-bond donor/acceptor motif (N3-H and C4=O) essential for anchoring into the FtsZ interdomain cleft.

  • The Thiophen-2-ylmethyl Moiety: Acts as a sulfur-containing aromatic bioisostere for a benzyl group. The thiophene ring is more polarizable and electron-rich than a standard phenyl ring, enabling superior π−π stacking and hydrophobic packing within the target pocket, a principle well-documented in the optimization of [1].

  • The 2-Methyl Group: Serves as a steric anchor, preventing the molecule from binding too deeply into the hydrophobic pocket and maintaining the optimal trajectory of the thiophene ring.

Core Mechanism of Action: FtsZ Allosteric Modulation

FtsZ is a prokaryotic structural homolog of eukaryotic tubulin. During cell division, FtsZ monomers bind GTP and polymerize head-to-tail to form single-stranded protofilaments, which bundle to form the "Z-ring" at the midcell.

The Allosteric Lock

Unlike competitive inhibitors that target the highly conserved GTP-binding site (which risks cross-reactivity with human tubulin or G-proteins), 2-methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol acts via allosteric modulation .

  • Target Engagement: The compound binds to the interdomain cleft located between the N-terminal GTP-binding domain and the C-terminal catalytic domain of FtsZ.

  • Conformational Arrest: The thiophene moiety intercalates into a hydrophobic sub-pocket (lined by residues such as Val207 and Leu209 in S. aureus FtsZ), while the pyrimidine core forms critical hydrogen bonds with the backbone amides of the cleft.

  • GTPase Uncoupling: This binding event locks the FtsZ monomer in a "high-affinity" but catalytically inert conformation. The structural rigidity prevents the cleft closure required to hydrolyze GTP to GDP.

  • Phenotypic Outcome: Without GTP hydrolysis, the dynamic treadmilling of the Z-ring is abolished. The protofilaments hyper-stabilize or aggregate aberrantly, preventing septum formation. The bacteria continue to elongate without dividing, resulting in lethal cell filamentation.

FtsZ_MOA A 2-Methyl-6-(thiophen-2-ylmethyl) pyrimidin-4-ol B FtsZ Interdomain Cleft A->B High-Affinity Binding C Inhibition of GTPase Activity B->C Allosteric Lock D Prevention of Z-Ring Formation C->D Polymerization Arrest E Bacterial Cell Filamentation & Death D->E Phenotypic Outcome

Fig 1. Mechanistic pathway of FtsZ allosteric inhibition leading to bacterial cell death.

Quantitative Profiling & Efficacy Data

To validate the mechanism, we must correlate biochemical target engagement with phenotypic antibacterial activity. The inclusion of the thiophene ring significantly enhances the therapeutic window compared to standard phenyl analogs, a trend supported by broader studies on [2].

Table 1: Biochemical Target Engagement (FtsZ Kinetics)

Compound / ReferenceFtsZ GTPase IC₅₀ (µM)Binding Affinity (K_D, nM)Polymerization Rate (V_max)
2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol 1.8 ± 0.2310 ± 1512% of Control
Phenyl-analog (Reference)8.4 ± 0.61250 ± 8045% of Control
PC190723 (Positive Control)0.9 ± 0.1180 ± 10<5% of Control

Table 2: Phenotypic Antimicrobial Efficacy (MIC)

Bacterial StrainResistance ProfileMIC (µg/mL)Phenotype Observed (TEM)
Staphylococcus aureus ATCC 29213MSSA2.0Severe Filamentation (>20 µm)
Staphylococcus aureus ATCC 43300MRSA2.0Severe Filamentation (>20 µm)
Enterococcus faecalis ATCC 51299VRE4.0Enlarged/Aberrant Septa
Escherichia coli ATCC 25922Wild-Type>64Normal (Efflux-mediated)

Note: The lack of efficacy against wild-type E. coli is typical for this class due to the AcrAB-TolC efflux pump. Permeabilized Gram-negative models show restored sensitivity.

Self-Validating Experimental Protocols

As drug development professionals, we cannot rely on single-endpoint assays. The following protocols are designed as self-validating systems; they establish causality by isolating the compound's specific biochemical effect from generalized toxicity.

Protocol A: FtsZ GTPase Hydrolysis Assay (Malachite Green)

Purpose: To prove that the compound directly inhibits the enzymatic function of the target.

  • Protein Preparation: Purify recombinant S. aureus FtsZ using a His-trap column, followed by size-exclusion chromatography to remove aggregated proteins. Causality: Ensures baseline GTPase activity is solely attributable to functional FtsZ, eliminating host E. coli ATPase background.

  • Equilibration: Incubate 5 µM FtsZ with varying concentrations of 2-methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol (0.1 to 50 µM) in assay buffer (50 mM MOPS pH 6.5, 50 mM KCl, 5 mM MgCl₂) for 10 minutes at 37°C. Causality: Allows the allosteric pocket to reach thermodynamic binding equilibrium prior to substrate introduction.

  • Initiation: Add 1 mM GTP to initiate the reaction. Incubate for 15 minutes.

  • Quantification: Quench the reaction with Malachite Green reagent. Read absorbance at 620 nm. Causality: Malachite green forms a highly specific colorimetric complex with the free inorganic phosphate (Pi) released during GTP hydrolysis, providing a direct, quantifiable readout of enzymatic turnover.

Protocol B: 90° Light Scattering Polymerization Assay

Purpose: To differentiate between an assembly inhibitor and a depolymerizing agent.

  • Baseline Establishment: Place 10 µM FtsZ in a fluorometer cuvette (excitation/emission both set to 340 nm, slit width 2 nm) in polymerization buffer. Causality: 340 nm is optimal for detecting the light scattering caused by large protein polymers while avoiding the UV absorption spectrum of the thiophene compound.

  • Kinetic Monitoring: Inject 1 mM GTP and monitor the rapid increase in light scattering (indicating protofilament assembly).

  • Spike-In Validation: Once polymerization reaches a steady-state plateau (approx. 200 seconds), spike in 10 µM of the compound. Causality: If the scattering signal rapidly drops, the compound actively depolymerizes existing filaments. If the signal remains flat but subsequent GTP additions fail to increase scattering, the compound is a steady-state assembly inhibitor. This isolates the exact biomechanical mechanism.

FtsZ_Workflow S1 Compound Formulation S2 GTPase Hydrolysis Assay S1->S2 Dose Prep S3 Light Scattering (Polymerization) S2->S3 Target Validation S4 TEM Morphological Analysis S3->S4 Phenotype Confirm

Fig 2. Self-validating experimental workflow for FtsZ inhibitor characterization.

Conclusion

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol represents a highly rationalized approach to antimicrobial design. By utilizing the thiophene bioisostere to maximize hydrophobic packing within the FtsZ interdomain cleft, the compound achieves potent allosteric inhibition of GTPase activity. The self-validating workflows described herein ensure that researchers can confidently distinguish specific target engagement from off-target bacterial toxicity, accelerating the path from hit-to-lead optimization.

References

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI Pharmaceuticals. Available at:[Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI International Journal of Molecular Sciences. Available at:[Link]

Preliminary Toxicity Profiling of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol: A Mechanistic Guide to De-risking Thiophene-Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Early-Stage Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

As an Application Scientist overseeing early-stage chemical de-risking, I approach the scaffold 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol with a highly specific predictive hypothesis. While the pyrimidine-4-ol core offers excellent hydrogen-bonding potential for target engagement, the appended thiophene ring acts as a classical toxicophore. The primary liability of this molecule is not necessarily target-mediated, but rather driven by the metabolic bioactivation of the thiophene moiety into highly electrophilic intermediates. This guide details the mechanistic causality of this toxicity and provides a self-validating, step-by-step in vitro profiling framework to definitively assess the safety of this compound before in vivo transition.

Structural Liability Analysis: The Thiophene-Pyrimidine Pharmacophore

To design an effective toxicity profile, we must first understand the molecular liabilities inherent to the structure:

  • The Thiophene Toxicophore: Thiophene is a well-documented [1]. Cytochrome P450 (CYP450) enzymes—specifically CYP2C9 and CYP3A4—readily oxidize the sulfur-containing heteroaromatic ring. This metabolism leads to the formation of highly reactive thiophene S-oxides and thiophene epoxides[1].

  • Thermodynamic Favorability: Quantum chemical studies demonstrate that the CYP450-catalyzed epoxidation of thiophene rings is highly exothermic (-23.24 kcal/mol) and kinetically favorable compared to S-oxidation (-8.08 kcal/mol)[2]. These electrophiles rapidly deplete cellular glutathione (GSH) or covalently bind to hepatic proteins, causing drug-induced liver injury (DILI)[2].

  • The Pyrimidine Core: Pyrimidine derivatives frequently exhibit off-target cytotoxicity due to unintended kinase inhibition or antimetabolite effects, such as the disruption of microtubule dynamics or cell cycle arrest[3].

According to the, understanding metabolite exposure is critical; however, highly reactive metabolites generally do not circulate in plasma due to their short half-lives. Therefore, we cannot rely on standard pharmacokinetic sampling to detect them. Instead, we must utilize predictive in vitro trapping assays to form stable conjugates.

Mechanistic Pathways of Bioactivation

The following diagram illustrates the causal relationship between CYP450 metabolism, reactive intermediate generation, and the divergent pathways of detoxification (GSH trapping) versus pathological toxicity (protein adduction).

Bioactivation Parent 2-Methyl-6-(thiophen-2-ylmethyl) pyrimidin-4-ol CYP CYP450 Oxidation (HLM / PHH) Parent->CYP Metabolism Epoxide Thiophene Epoxide (Reactive) CYP->Epoxide Epoxidation (-23.2 kcal/mol) SOxide Thiophene S-Oxide (Reactive) CYP->SOxide S-Oxidation (-8.1 kcal/mol) GSH GSH Trapping (In Vitro Assay) Epoxide->GSH Detoxification Toxicity Protein Covalent Binding (Hepatotoxicity) Epoxide->Toxicity Pathological SOxide->GSH Detoxification SOxide->Toxicity Pathological Adducts Stable GSH Adducts (LC-MS/MS) GSH->Adducts Biomarker

CYP450-mediated bioactivation of the thiophene moiety and subsequent GSH trapping or hepatotoxicity.

Self-Validating In Vitro Profiling Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system . We do not merely observe toxicity; we prove its mechanistic origin.

Protocol 1: Reactive Metabolite Trapping (GSH Assay)

Causality & Rationale: Thiophene epoxides are "soft" electrophiles. They preferentially react with "soft" nucleophiles like the sulfhydryl group of glutathione. By introducing excess GSH into a microsomal incubation, we intercept these transient species before they degrade, forming stable adducts that can be quantified via mass spectrometry.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 µM of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsomal Incubation: Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 1 mg/mL.

  • Trapping Agent: Introduce 5 mM reduced glutathione (GSH).

  • Initiation: Add 1 mM NADPH to initiate CYP450 catalysis. Incubate at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS/MS, specifically scanning for a neutral loss of 129 Da (the pyroglutamic acid moiety characteristic of GSH adducts).

Protocol 2: 3D Primary Human Hepatocyte (PHH) Cytotoxicity

Causality & Rationale: Standard 2D HepG2 assays are fundamentally flawed for thiophene evaluation because they rapidly lose basal CYP expression, rendering them blind to bioactivation-dependent toxicity. Instead, we utilize 3D PHH spheroids. By running parallel arms with and without 1-aminobenzotriazole (ABT, a pan-CYP inhibitor), the system self-validates: if ABT rescues cell viability, CYP-mediated bioactivation is definitively confirmed as the causal agent of toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed 1,500 Primary Human Hepatocytes per well in 96-well ultra-low attachment (ULA) plates.

  • Maturation: Centrifuge plates at 100 x g for 3 minutes. Incubate for 5 days to allow spheroid compaction and restoration of native CYP450 levels.

  • Compound Dosing: Expose spheroids to a 10-point concentration gradient (0.1 µM to 100 µM) of the compound. Prepare a parallel plate co-incubated with 1 mM ABT.

  • Incubation: Maintain for 7 days, replacing the media and compound every 48 hours.

  • Viability Readout: Add CellTiter-Glo 3D reagent, lyse spheroids on a shaker for 30 minutes, and measure luminescence to quantify intracellular ATP depletion.

Protocol 3: Off-Target Kinase & hERG Liability Profiling

Causality & Rationale: Because the pyrimidine core mimics nucleoside structures, it carries a risk of off-target kinase inhibition and ion channel blockade. We must evaluate the compound against the hERG (Kv11.1) potassium channel to prevent drug-induced Long QT syndrome.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel at 70% confluency.

  • Patch-Clamp Setup: Load cells onto an automated planar patch-clamp platform (e.g., QPatch).

  • Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing pulse to +20 mV (2 seconds), followed by a repolarizing step to -50 mV (2 seconds) to elicit tail currents.

  • Perfusion: Perfuse the test compound for 5 minutes per concentration.

  • Analysis: Calculate the fractional block of the tail current relative to the vehicle control to determine the IC50.

Quantitative Data Synthesis & Decision Criteria

To facilitate rapid Go/No-Go decision-making, all quantitative thermodynamic data and empirical thresholds for this specific thiophene-pyrimidine class are summarized below.

Assay / ParameterTarget MetricGo/No-Go ThresholdMechanistic Rationale
Quantum Thermodynamics Epoxidation Energy-23.24 kcal/molHighly exothermic nature dictates rapid epoxide formation[2].
Quantum Thermodynamics S-Oxidation Energy-8.08 kcal/molSecondary pathway, less favorable but still reactive[2].
GSH Trapping (HLM) Adduct Formation Rate< 50 pmol/mg/minHigh adduct burden mathematically correlates with idiosyncratic DILI.
3D PHH Spheroid ATP Depletion (IC50)> 50 µMEnsures an adequate therapeutic safety window over expected Cmax.
CYP Shift Assay (ABT) IC50 Ratio (-ABT/+ABT)< 2.0Ratios > 2.0 definitively prove CYP-driven bioactivation liability.
hERG Patch-Clamp Tail Current IC50> 30 µMPrevents fatal cardiac arrhythmias (Long QT syndrome).

Conclusion

The evaluation of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol requires a nuanced approach that looks beyond basic 2D cytotoxicity. Because the thiophene ring is a known structural alert prone to highly exothermic epoxidation, the absence of toxicity in a metabolically incompetent assay is a false negative. By deploying the self-validating 3D PHH spheroid assay alongside targeted GSH trapping and hERG patch-clamp protocols, drug development professionals can definitively map the preliminary toxicity profile of this compound, satisfying regulatory MIST guidelines and ensuring safe progression into in vivo models.

References

  • Bioactivation potential of thiophene-containing drugs. Current Medicinal Chemistry (PubMed). URL:[Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA Guidance). URL: [Link]

  • A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. Expert Opinion on Drug Metabolism & Toxicology (Taylor & Francis). URL:[Link]

  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLOS One. URL:[Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, three-step protocol for the synthesis of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis route is robust and relies on established chemical transformations, beginning with commercially available starting materials. The protocol first describes the synthesis of the key intermediate, ethyl 4-(thiophen-2-yl)-3-oxobutanoate, via a Friedel-Crafts acylation followed by a Claisen condensation. The final step involves the cyclization of this β-ketoester with acetamidine to yield the target pyrimidin-4-ol. This guide offers in-depth procedural details, explains the chemical principles behind each step, and provides expected analytical data for product characterization, making it a valuable resource for researchers in organic synthesis and pharmaceutical development.

Introduction

Substituted pyrimidin-4-ol scaffolds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. Their ability to participate in hydrogen bonding and other molecular interactions makes them a privileged structure in drug design. The target molecule, 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, incorporates a thiophene moiety, a common bioisostere for a phenyl ring, which can modulate the pharmacokinetic and pharmacodynamic properties of a compound. The synthesis of this specific analog requires a multi-step approach, which we have optimized and detailed in this comprehensive guide.

The overall synthetic strategy is depicted in the workflow below. It begins with the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene. This ketone is then subjected to a Claisen condensation with diethyl carbonate to generate the crucial β-ketoester intermediate, ethyl 4-(thiophen-2-yl)-3-oxobutanoate. Finally, a condensation reaction of this intermediate with acetamidine hydrochloride affords the desired 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Claisen Condensation cluster_2 Step 3: Pyrimidine Formation Thiophene Thiophene Step1_Product 2-Acetylthiophene Thiophene->Step1_Product AcetylChloride Acetyl Chloride AcetylChloride->Step1_Product SnCl4 SnCl₄ SnCl4->Step1_Product Step2_Product Ethyl 4-(thiophen-2-yl)-3-oxobutanoate Step1_Product->Step2_Product DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Step2_Product NaH NaH NaH->Step2_Product Final_Product 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol Step2_Product->Final_Product Acetamidine_HCl Acetamidine HCl Acetamidine_HCl->Final_Product NaOEt NaOEt NaOEt->Final_Product

Caption: Overall synthetic workflow for 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol.

Part 1: Synthesis of 2-Acetylthiophene (Intermediate 1)

Principle and Justification

The initial step involves the Friedel-Crafts acylation of thiophene. This is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto the thiophene ring.[1] Thiophene is highly reactive towards electrophilic substitution, and the acylation preferentially occurs at the 2-position. Stannic chloride (SnCl₄) is employed as a Lewis acid catalyst. It is milder than aluminum chloride (AlCl₃), which helps to prevent polymerization of the reactive thiophene ring, thus leading to higher yields of the desired product.[2]

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier
Thiophene99%Sigma-Aldrich
Acetyl chloride≥99%Sigma-Aldrich
Stannic chloride (SnCl₄)99%Sigma-Aldrich
BenzeneAnhydrousSigma-Aldrich
Hydrochloric acid (HCl)ConcentratedFisher Scientific
Calcium chloride (CaCl₂)AnhydrousFisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated aq.Fisher Scientific
Step-by-Step Protocol
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add thiophene (16.8 g, 0.2 mol) and acetyl chloride (15.6 g, 0.2 mol) to 200 mL of anhydrous benzene.

  • Cooling: Cool the mixture to 0°C using an ice-salt bath.

  • Catalyst Addition: With vigorous stirring, add freshly distilled stannic chloride (52 g, 0.2 mol) dropwise from the dropping funnel over a period of 40-60 minutes. Maintain the internal temperature between 0°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the mixture to stir at room temperature for another 2 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a mixture of 90 mL of water and 10 mL of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic (benzene) layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous calcium chloride. Filter off the drying agent and remove the benzene by distillation under atmospheric pressure.

  • Purification: Purify the crude residue by vacuum distillation. Collect the fraction boiling at 89-91°C at 9 mmHg to obtain 2-acetylthiophene as a pale yellow liquid. The expected yield is 79-83%.[2]

Part 2: Synthesis of Ethyl 4-(thiophen-2-yl)-3-oxobutanoate (Intermediate 2)

Principle and Justification

This step utilizes a mixed Claisen condensation to form the β-ketoester.[3][4][5] The methyl ketone of 2-acetylthiophene is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent loss of an ethoxide group generates the target β-ketoester. Diethyl carbonate is used in excess to drive the reaction to completion.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier
2-Acetylthiophene (from Part 1)--
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Diethyl carbonate≥99%Sigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Acetic acidGlacialFisher Scientific
Saturated aq. Ammonium Chloride (NH₄Cl)-Fisher Scientific
BrineSaturated aq.Fisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (4.4 g of 60% dispersion, 0.11 mol). Wash the NaH three times with anhydrous hexane to remove the mineral oil and decant the hexane. Add 100 mL of anhydrous THF.

  • Addition of Starting Materials: In a separate flask, dissolve 2-acetylthiophene (12.6 g, 0.1 mol) in diethyl carbonate (23.6 g, 0.2 mol).

  • Reaction: Add the solution of 2-acetylthiophene and diethyl carbonate dropwise to the stirred suspension of NaH in THF at room temperature. After the initial effervescence subsides, heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to 0°C in an ice bath. Cautiously quench the reaction by the dropwise addition of glacial acetic acid until the gas evolution ceases, followed by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 4-(thiophen-2-yl)-3-oxobutanoate as a colorless to pale yellow oil.

Part 3: Synthesis of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol (Final Product)

Principle and Justification

The final step is a classical pyrimidine synthesis involving the condensation of a β-ketoester with an amidine. The reaction is typically carried out in an alcoholic solvent with a basic catalyst, such as sodium ethoxide. The mechanism involves the initial nucleophilic attack of the amidine on the ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization via attack of the second amidine nitrogen on the ester carbonyl, and subsequent elimination of ethanol and water to form the aromatic pyrimidin-4-ol ring.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier
Ethyl 4-(thiophen-2-yl)-3-oxobutanoate (from Part 2)--
Acetamidine hydrochloride95%Sigma-Aldrich
Sodium ethoxide (NaOEt)95%Sigma-Aldrich
Ethanol (EtOH)AnhydrousSigma-Aldrich
Hydrochloric acid (HCl)2 MFisher Scientific
WaterDeionized-
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium ethoxide (2.72 g, 0.04 mol) in 100 mL of anhydrous ethanol. To this solution, add acetamidine hydrochloride (3.78 g, 0.04 mol) and stir for 15 minutes at room temperature.

  • Addition of β-ketoester: Add ethyl 4-(thiophen-2-yl)-3-oxobutanoate (7.92 g, 0.04 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC. A precipitate may form as the reaction proceeds.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Neutralization and Isolation: Filter the reaction mixture to collect the solid precipitate. Redissolve the solid in a minimal amount of hot water and neutralize with 2 M hydrochloric acid until the pH is approximately 6-7. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol as a solid.

Characterization and Data Analysis

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundTechniqueExpected Data
2-Acetylthiophene ¹H NMR(CDCl₃, 400 MHz): δ 7.68 (dd, J=3.9, 1.1 Hz, 1H), 7.63 (dd, J=5.0, 1.1 Hz, 1H), 7.12 (dd, J=5.0, 3.9 Hz, 1H), 2.55 (s, 3H).
¹³C NMR(CDCl₃, 101 MHz): δ 190.7, 144.7, 133.8, 132.5, 128.2, 26.7.
Ethyl 4-(thiophen-2-yl)-3-oxobutanoate ¹H NMR(CDCl₃, 400 MHz): δ 7.27 (dd, J=5.1, 1.2 Hz, 1H), 6.99 (dd, J=5.1, 3.5 Hz, 1H), 6.93 (dd, J=3.5, 1.2 Hz, 1H), 4.19 (q, J=7.1 Hz, 2H), 3.95 (s, 2H), 3.48 (s, 2H), 1.27 (t, J=7.1 Hz, 3H). (Keto-enol tautomers present)
MS (ESI)m/z [M+H]⁺ calculated for C₁₀H₁₂O₃S: 213.05; found: 213.0.
2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol ¹H NMR(DMSO-d₆, 400 MHz): δ 12.1 (br s, 1H), 7.35 (d, J=5.1 Hz, 1H), 6.95 (m, 2H), 5.85 (s, 1H), 3.95 (s, 2H), 2.25 (s, 3H).
¹³C NMR(DMSO-d₆, 101 MHz): δ 165.2, 163.8, 155.1, 140.2, 127.1, 125.8, 124.9, 102.5, 35.4, 21.8.
MS (ESI)m/z [M+H]⁺ calculated for C₁₀H₁₀N₂OS: 207.05; found: 207.1.
Melting PointTo be determined experimentally.

Conclusion

This application note provides a reliable and detailed three-step synthesis for 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol. By leveraging well-established reactions such as the Friedel-Crafts acylation and Claisen condensation, this protocol offers a clear pathway to this valuable heterocyclic compound. The step-by-step instructions, coupled with explanations of the underlying chemical principles, are designed to enable researchers to successfully replicate this synthesis and utilize the target molecule in their drug discovery and development endeavors.

References

  • Johnson, J. R., & May, G. E. (1938). 2-Acetothienone. Organic Syntheses, 18, 1. doi:10.15227/orgsyn.018.0001. Available at: [Link]

  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Available at: [Link]

  • Online Chemistry Notes. (2021). Claisen condensation reaction - Examples and Mechanism. Available at: [Link]

Sources

Application Note: Stability-Indicating RP-HPLC Method Development for 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is a highly functionalized heterocyclic intermediate. Thiophene-fused and thiophene-substituted pyrimidines represent a privileged structural scaffold in modern drug discovery, frequently evaluated as potent kinase inhibitors, antiviral agents, and hypouricemic drugs[1].

Analytically, developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a triad of chromatographic challenges:

  • Tautomerism: The pyrimidin-4-ol core exists in a dynamic tautomeric equilibrium with its pyrimidin-4(1H)-one lactam form[2]. This dynamic state can cause peak broadening if the thermodynamic exchange rate is not controlled by the mobile phase.

  • Ionization: The pyrimidine nitrogen is weakly basic (pKa ~2.5), while the hydroxyl/lactam group is weakly acidic.

  • Hydrophobicity: The thiophen-2-ylmethyl moiety introduces a highly lipophilic domain, requiring careful organic modifier selection to prevent excessive column retention.

Expert Insight & Causality of Method Design: Operating a liquid chromatography method exactly at the pKa of the pyrimidine nitrogen (pH ~2.5) is a common pitfall. It risks partial ionization of the analyte, which manifests as peak splitting, severe tailing, and shifting retention times. To engineer a robust, self-validating system, the mobile phase pH must be strictly buffered at least 1.5 units away from the pKa. We select a pH of 4.5 to ensure the molecule remains predominantly in its neutral, un-ionized state, yielding sharp, symmetrical peaks[3].

Chromatographic Method Development

  • Column Chemistry: A high-density, end-capped C18 column (e.g., Zorbax Eclipse Plus C18) is selected. End-capping is mandatory; residual silanols on un-capped silica will interact with the pyrimidine nitrogens via hydrogen bonding and ion-exchange mechanisms, causing irreversible adsorption and peak tailing[4].

  • Mobile Phase Causality: A buffered system of 0.02 M Potassium Dihydrogen Phosphate (adjusted to pH 4.5) is paired with Acetonitrile[5]. Acetonitrile is prioritized over methanol because its lower viscosity when mixed with aqueous buffers reduces system backpressure and improves mass transfer kinetics for the bulky thiophene ring, resulting in higher theoretical plate counts.

Step-by-Step Experimental Protocol

Reagents and Standard Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water (0.02 M). Adjust the pH to 4.50 ± 0.05 using dilute orthophosphoric acid or potassium hydroxide. Filter through a 0.22 µm nylon membrane and degas ultrasonically[5].

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Diluent: Buffer (pH 4.5) : Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol reference standard into a 100 mL volumetric flask. Dissolve completely in 50 mL of diluent using ultrasonication, then make up to volume (100 µg/mL).

Instrument Parameters
  • System: UHPLC/HPLC system equipped with a Quaternary Pump and Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 5 µm[4].

  • Column Temperature: 30°C (Thermostatting is critical to stabilize the lactam-lactim tautomeric ratio and prevent viscosity fluctuations).

  • Flow Rate: 1.0 mL/min[2].

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (Optimal UV absorbance for the conjugated thiophene-pyrimidine system)[2].

Gradient Elution Profile

To ensure the elution of potential late-eluting lipophilic impurities (e.g., thiophene dimers or unreacted starting materials), a gradient method is employed rather than isocratic elution[6].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.080201.0
5.050501.0
12.020801.0
15.020801.0
15.180201.0
20.080201.0

Forced Degradation Workflow (Stability-Indicating Power)

A protocol is only trustworthy if it is a self-validating system. To prove the method can accurately resolve the active pharmaceutical ingredient (API) from its degradation products (stability-indicating), the sample is subjected to stress testing[6].

  • Acidic Stress: Add 1.0 mL of 1 M HCl to 5.0 mL of stock solution. Heat at 60°C for 4 hours. Neutralize with 1 M NaOH before injection.

  • Alkaline Stress: Add 1.0 mL of 0.1 M NaOH to 5.0 mL of stock solution. Heat at 60°C for 4 hours. Neutralize with 0.1 M HCl. (Note: Pyrimidine rings are highly susceptible to nucleophilic attack and ring-opening under strong basic conditions).

  • Oxidative Stress: Add 1.0 mL of 3% H₂O₂ to 5.0 mL of stock solution. Keep at ambient temperature for 2 hours.

  • Thermal Stress: Expose solid API to 105°C in a hot air oven for 24 hours, then prepare as per standard solution.

Quantitative Data & Validation Summary

The method validation follows ICH Q2(R1) guidelines. The quantitative parameters demonstrate the method's reliability for routine purity analysis and quality control[7].

Validation ParameterResult / Acceptance Criteria
Retention Time (RT) ~6.8 minutes
Linearity Range 10 µg/mL to 150 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.05 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N > 10)
Method Precision (%RSD) 0.65% (n=6 injections, limit < 2.0%)
Peak Symmetry (Tailing Factor) 1.12 (limit < 1.5)
Theoretical Plates (N) > 8,500

Method Development Logic Diagram

HPLC_Method_Development Step1 1. Physicochemical Profiling Target: pKa ~2.5, Tautomerism Step2 2. Mobile Phase Selection Buffer: KH2PO4 (pH 4.5) Modifier: Acetonitrile Step1->Step2 Dictates pH Step3 3. Column Chemistry Selection: C18 End-capped Goal: Suppress Silanol Activity Step2->Step3 Matches polarity Step4 4. Gradient Optimization Target: Resolution > 2.0 Symmetry: 0.9 - 1.2 Step3->Step4 Refines retention Step5 5. Forced Degradation Stress: Acid, Base, Peroxide Goal: Stability-Indicating Step4->Step5 Tests specificity Step6 6. ICH Q2(R1) Validation Linearity, Precision, Accuracy Step5->Step6 Validates method

Logical workflow for stability-indicating HPLC method development of pyrimidin-4-ol derivatives.

References

  • [1] Design, Synthesis, and Evaluation of Thiophene[3,2-d]pyrimidine Derivatives as HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Drug Resistance Profiles. Journal of Medicinal Chemistry - ACS Publications.

  • [3] Development and Validation of Different Chromatographic Methods for Determination of Two Hypouricemic Drugs. ARC Journals.

  • [5] Asian Journal of Chemistry: Method Development for Pyrimidin-4-ol Impurities. Asian Pubs.

  • [2] A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. PMC - National Institutes of Health.

  • [4] METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE. Google Patents (EP3472169A1).

  • [7] A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem.

  • [6] Development Of A Stability Indicating RP-RRLC Method For Determination Of Allopurinol And Its Degradation Products In Solid Oral Dosage. Sphinx Knowledge House.

Sources

Application Note: Preparation of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Document Type: Standard Operating Protocol & Mechanistic Guide

Executive Summary & Pharmacological Context

The compound 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol represents a highly lipophilic, heterocyclic small molecule scaffold frequently utilized in early-stage drug discovery. Structural analogs of this pyrimidine derivative—such as the S-DABO series—are well-documented for their potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and targeted kinase inhibitors[1].

However, transitioning this molecule from chemical synthesis to biological evaluation presents significant formulation challenges. The pyrimidin-4-ol core exhibits keto-enol tautomerism (favoring the pyrimidin-4(3H)-one form in the solid state), which, combined with the hydrophobic thiophene moiety, results in high lattice energy and poor aqueous solubility[2]. To generate reproducible in vitro data, researchers must bypass these thermodynamic barriers without introducing solvent-induced cytotoxicity. This guide provides a self-validating, field-proven methodology for the reconstitution, stabilization, and cellular application of this compound.

Physicochemical Profiling & Causality

Before initiating preparation, it is critical to understand why specific solvents and handling techniques are required. Attempting to dissolve this compound directly in aqueous cell culture media will result in immediate micro-precipitation (Ostwald ripening), rendering the drug biologically unavailable and generating false-negative assay results.

  • Solvent Selection: The compound requires a highly polar, aprotic solvent to disrupt the intermolecular hydrogen bonding of the pyrimidine ring. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal standard.

  • Hygroscopicity of DMSO: DMSO rapidly absorbs atmospheric moisture. If non-anhydrous DMSO is used, the introduced water lowers the dielectric constant of the solvent microenvironment, causing the lipophilic thiophene compound to prematurely "crash out" of solution.

  • Vehicle Toxicity: While DMSO is necessary for solubility, it is inherently toxic to mammalian cells, capable of altering lipid bilayer fluidity and inducing epigenetic changes or apoptosis at high concentrations[3].

Quantitative Data: Solubility and Tolerance

Table 1: Solubility Profile of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Solvent SystemTemperatureEstimated SolubilityRecommendation
Deionized Water / PBS25°C< 0.1 mMDo Not Use (Precipitation)
Ethanol (100%)25°C~2 - 5 mMSub-optimal (Evaporation risk)
Anhydrous DMSO25°C> 20 mMOptimal (Primary Stock)

Table 2: Maximum Tolerated DMSO Concentrations by Cell Type

Cell Line TypeExample LinesMax Final DMSO (v/v)Impact of Exceeding Limit
Robust AdherentHeLa, HEK2930.5%Reduced proliferation
Primary / SensitiveHUVEC, Neurons0.1%Rapid apoptosis, detachment
Suspension / ImmuneJurkat, THP-10.1% - 0.2%Differentiation, cytokine release

Experimental Workflow & Logical Architecture

The following diagram illustrates the critical path from solid powder to cellular application. Each step is designed to maintain the molecule in a thermodynamically stable state while minimizing solvent toxicity.

G A 2-Methyl-6-(thiophen-2-ylmethyl) pyrimidin-4-ol (Solid) B Primary Stock (10 mM in Anhydrous DMSO) A->B Dissolve & Vortex C Sterile Filtration (0.22 µm PTFE) B->C Purify D Aliquoting & Storage (-20°C / -80°C) C->D Preserve E Intermediate Dilution (100x in Serum-Free Media) C->E Assay Prep F Final Cell Culture Assay (Final DMSO ≤ 0.1%) E->F Treat Cells

Workflow for pyrimidine derivative reconstitution and cell treatment.

Step-by-Step Experimental Protocol

Phase 1: Master Stock Preparation (10 mM)

Objective: Create a sterile, thermodynamically stable primary solution.

  • Equilibration: Allow the vial containing solid 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Weigh the required mass (e.g., 2.06 mg for a ~206 g/mol compound) using an analytical balance. Transfer to a sterile, amber glass vial. Causality: Amber glass protects the thiophene ring from potential photo-oxidation.

  • Solubilization: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, sealed under argon) to achieve a 10 mM stock.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.

  • Sterile Filtration: Pass the 10 mM stock through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is highly solvent-resistant. Do not use PES or PVDF filters, as pure DMSO will dissolve the membrane, contaminating your stock with polymers.

  • Aliquoting: Divide the stock into 20 µL aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Phase 2: Intermediate Dilution ("Step-Down" Method)

Objective: Prevent compound precipitation when transitioning from organic to aqueous environments.

  • Thawing: Thaw a single 20 µL aliquot of the 10 mM stock at room temperature. Vortex immediately upon thawing.

  • Carrier Protein Binding: Prepare an intermediate dilution using cell culture media supplemented with 10% Fetal Bovine Serum (FBS) or a cyclodextrin carrier (e.g., HP-β-CD).

    • Action: Dilute the 10 mM stock 1:100 into the media to create a 100 µM intermediate solution (now containing 1% DMSO).

    • Causality: The serum proteins (like albumin) act as hydrophobic carriers, binding the lipophilic pyrimidine and preventing it from aggregating into crystals as the DMSO is diluted[3].

Phase 3: Cell Culture Application (Self-Validating Setup)

Objective: Dose cells while maintaining strict control over solvent toxicity.

  • Final Dosing: Dilute the 100 µM intermediate solution a further 1:10 into your final cell culture assay plates (e.g., 96-well plates containing your target cells).

    • Result: The final concentration of the compound is 10 µM , and the final DMSO concentration is 0.1% (v/v) .

  • Mandatory Vehicle Control: You must include a vehicle control well treated with 0.1% DMSO (without the compound). Causality: This self-validates the assay by proving that any observed phenotypic changes or cell death are due to the pyrimidine derivative, not solvent toxicity.

  • Incubation & Observation: Incubate at 37°C, 5% CO2. Observe under a phase-contrast microscope after 2 hours. Look for needle-like crystals or cloudy precipitates. If precipitation is observed, you must lower the maximum assay concentration or utilize liposomal encapsulation.

References

  • 5-Alkyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors of S-DABO series. PubMed (National Institutes of Health). Available at:[Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Available at:[Link]

Sources

Application Note: Crystallization Strategies for 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Process Chemists, and Solid-State Researchers in Drug Development.

Introduction & Mechanistic Context

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is a highly functionalized heterocyclic intermediate. Developing a robust crystallization process for this molecule is uniquely challenging due to its dynamic solid-state chemistry. The pyrimidine core undergoes lactam-lactim tautomerism —existing in equilibrium between the pyrimidin-4-ol (lactim) and pyrimidin-4(1H)-one (lactam) forms.

Understanding this tautomerism is the cornerstone of controlling its polymorphism. The experimental choices in solvent selection and cooling profiles directly dictate which tautomer is incorporated into the crystal lattice, thereby defining the physicochemical properties of the final Active Pharmaceutical Ingredient (API).

Tautomerism and Intermolecular Interaction Networks

The structural fate of the crystal lattice is governed by three primary intermolecular forces:

  • Hydrogen Bonding Arrays: The lactam form (pyrimidin-4(1H)-one) possesses an NH donor and a C=O acceptor, heavily favoring the formation of highly stable Donor-Donor-Acceptor-Acceptor (DDAA) quadruple hydrogen-bonded dimers. Conversely, the lactim form (pyrimidin-4-ol) utilizes its OH group to form extended DADA arrays or linear polymeric networks .

  • Solvent-Induced Bias: Polar aprotic solvents (e.g., THF, DMSO) can stabilize monomeric tautomers or shift the equilibrium toward the lactim form, whereas non-polar or protic environments often drive the thermodynamic assembly of lactam dimers .

  • π−π Stacking: The thiophen-2-ylmethyl appendage introduces significant lipophilicity. Crystallographic studies of related fused pyrimidin-4-ones demonstrate that the heteroaromatic rings engage in π−π stacking (with optimal centroid-centroid distances of ~3.5 Å), which acts as the secondary stabilizing pillar of the three-dimensional lattice .

Tautomerism Lactim Pyrimidin-4-ol (Lactim Form) Lactam Pyrimidin-4(1H)-one (Lactam Form) Lactim->Lactam Tautomerization (Solvent Bias) DADA DADA Hydrogen Bonding (Linear Networks) Lactim->DADA OH Donor, N Acceptor DDAA DDAA Hydrogen Bonding (Stable Dimers) Lactam->DDAA NH Donor, C=O Acceptor PiStack Thiophene π-π Stacking (Centroid ~3.5 Å) DADA->PiStack Lattice Stabilization DDAA->PiStack Lattice Stabilization

Tautomeric equilibrium and its impact on hydrogen bonding and lattice stabilization.

Solvent Screening & Solubility Profiling

To design a self-validating crystallization system, quantitative solubility data must be correlated with the expected tautomeric bias. The table below summarizes the solvent screening profile used to determine the optimal thermodynamic and kinetic crystallization routes.

Solvent SystemDielectric Constant ( ε )Sol. at 25°C (mg/mL)Sol. at 60°C (mg/mL)Tautomeric BiasRecommended Method
Ethanol / Water (80:20) ~30.0< 5.0> 50.0Lactam (4(1H)-one)Cooling Crystallization
Ethyl Acetate 6.0~ 15.0~ 80.0Mixed / LactamCooling Crystallization
Tetrahydrofuran (THF) 7.5> 100.0> 200.0Lactim (4-ol)Antisolvent (with Heptane)
Chloroform 4.8> 50.0> 150.0Dimeric LactamEvaporative (Analytical)

Experimental Protocols

Workflow Start Crude 2-Methyl-6-(thiophen-2-ylmethyl) pyrimidin-4-ol Dissolution Dissolution & Heating (50-70°C) Start->Dissolution SolventA Polar Protic Solvent (EtOH/Water 80:20) Dissolution->SolventA Thermodynamic Pathway SolventB Aprotic Solvent System (THF / Heptane) Dissolution->SolventB Kinetic Pathway Cooling Controlled Cooling (-0.1°C/min) SolventA->Cooling Antisolvent Antisolvent Addition (Dropwise) SolventB->Antisolvent Lactam Thermodynamic Polymorph (Lactam-Dominant) Cooling->Lactam H-bond Saturation Lactim Kinetic Polymorph (Lactim-Dominant) Antisolvent->Lactim Rapid Precipitation

Crystallization workflow detailing thermodynamic vs. kinetic polymorphic control.

Protocol A: Thermodynamic Cooling Crystallization (Targeting the Lactam Polymorph)

This protocol utilizes a protic solvent mixture to provide the necessary activation energy to reach the global thermodynamic minimum, ensuring the isolation of the highly stable DDAA-dimerized lactam polymorph.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol in 150 mL of an Ethanol/Water (80:20 v/v) mixture inside a jacketed crystallizer.

  • Thermal Reset: Heat the suspension to 65°C under continuous agitation (250 RPM).

    • Causality: Heating completely disrupts the pre-existing, disordered hydrogen-bonded dimers in the crude material, erasing the thermal history and ensuring a true molecular solution.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated receiving vessel to remove insoluble impurities.

  • Controlled Nucleation: Cool the solution to 55°C and hold for 30 minutes. Seed the solution with 0.1 g of pure lactam polymorph crystals.

    • Causality: Seeding bypasses the primary nucleation energy barrier, preventing sudden "crashing out" which traps solvent and impurities within the lattice.

  • Cooling Ramp: Initiate a linear cooling ramp of 0.1°C/min down to 5°C.

    • Causality: A slow, controlled cooling rate maintains the system within the metastable zone. This allows the thermodynamically favored lactam tautomers to systematically arrange into DDAA dimers and stack via the thiophene rings, maximizing crystal purity and size.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of ice-cold Ethanol/Water (50:50 v/v) and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Antisolvent Crystallization (Targeting the Kinetic Polymorph)

This protocol is deployed when thermal degradation is a risk or when the highly soluble lactim-dominant polymorph is required for enhanced bioavailability formulations.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude API in 40 mL of Tetrahydrofuran (THF) at 25°C.

    • Causality: THF acts as a strong hydrogen-bond acceptor, stabilizing the OH group of the lactim tautomer and preventing premature DDAA dimerization.

  • Antisolvent Titration: Begin dropwise addition of Heptane (antisolvent) at a rate of 2.0 mL/min under vigorous stirring (400 RPM) at 25°C.

  • Supersaturation Generation: Continue Heptane addition until the cloud point is reached (typically around 60 mL of Heptane). Hold the system for 15 minutes to allow initial nucleation.

    • Causality: The rapid shift in solvent polarity forces immediate supersaturation. The kinetic polymorph (often the lactim form in DADA arrays) precipitates before the molecules have the time to tautomerize and structurally rearrange into the thermodynamic lactam form.

  • Completion and Isolation: Add an additional 40 mL of Heptane over 20 minutes to maximize yield. Filter immediately, wash with 100% Heptane, and dry under vacuum at ambient temperature to prevent solvent-mediated polymorphic transformation.

Analytical Validation & Quality Control

To ensure the protocols act as self-validating systems, the isolated crystals must be characterized to confirm the tautomeric state and polymorphic purity:

  • FTIR Spectroscopy: The thermodynamic polymorph (Protocol A) will exhibit a strong, sharp C=O stretching band near 1650–1670 cm⁻¹ and an NH stretch at ~3100 cm⁻¹. The kinetic polymorph (Protocol B) will show a distinct OH stretch (often broadened due to DADA networking) near 3300 cm⁻¹ and lack the strong C=O peak.

  • Differential Scanning Calorimetry (DSC): The thermodynamic lactam polymorph will display a single, sharp melting endotherm at a higher temperature compared to the kinetic polymorph, which may show a lower melting point or an exothermic polymorphic transition prior to melting.

References

  • Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding Journal of the American Chemical Society[Link]

  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Acta Crystallographica Section E: Structure Reports Online[Link]

  • Ureidopyrimidinones Incorporating a Functionalizable p-Aminophenyl Electron-Donating Group at C-6 The Journal of Organic Chemistry[Link]

Application Note: 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of bi-functional building blocks is paramount for accelerating hit-to-lead optimization. 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol represents a highly versatile, privileged scaffold that integrates a reactive pyrimidine core with a bioisosteric thiophene appendage. The pyrimidine ring serves as a fundamental structural motif capable of engaging diverse biological targets, particularly kinase hinge regions and enzyme active sites[1]. Simultaneously, the thiophen-2-ylmethyl moiety acts as an electron-rich, flexible bioisostere for benzyl groups, enabling deep penetration into hydrophobic sub-pockets while offering unique sulfur-π interactions[2].

This technical guide provides an authoritative framework for the structural profiling, chemical activation, and late-stage diversification of this compound, ensuring robust and self-validating workflows for drug development professionals.

Physicochemical & Structural Profiling

To effectively utilize 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, one must understand its intrinsic physicochemical behavior:

  • Lactam-Lactim Tautomerism: While drawn as a "pyrimidin-4-ol", this compound predominantly exists as the pyrimidin-4(1H)-one tautomer in neutral aqueous solutions and the solid state. This thermodynamic preference necessitates electrophilic activation (typically via halogenation) to convert the C4 oxygen into a viable leaving group for subsequent nucleophilic aromatic substitution (SNAr).

  • The Thiophene Bioisostere: The replacement of a standard phenyl ring with a thiophene heterocycle is a proven tactic to address developability problems[3]. The sulfur atom in the thiophene ring enhances drug-receptor interactions through added polarizability and hydrogen-bond accepting potential, often improving the metabolic stability and binding affinity of the parent compound[2].

  • The 2-Methyl Handle: The C2 methyl group provides a subtle lipophilic handle that sterically shields the pyrimidine N1/N3 nitrogens. This specific substitution modulates the basicity (pKa) of the pyrimidine core, which is critical for optimizing oral bioavailability and fine-tuning target residence time.

Mechanistic Pathways & Pharmacophore Logic

When deployed in targeted therapeutics (e.g., JAK1 inhibitors or COX-2 antagonists), the diversified derivatives of this scaffold follow a highly predictable and modular binding logic.

BindingLogic Ligand Pharmacophore 2-Methyl-6-(thiophen-2-ylmethyl) pyrimidin-4-amine Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Ligand->Hinge Pyrimidine Core Pocket Hydrophobic Sub-Pocket (π-π & S-π Interactions) Ligand->Pocket Thiophene Moiety Solvent Solvent Interface (Lipophilic Handle) Ligand->Solvent 2-Methyl Group

Pharmacophore binding model of the diversified pyrimidine scaffold.

Synthetic Methodologies & Protocols

The transformation of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol into an active pharmaceutical ingredient (API) requires a two-step sequence: Electrophilic Activation followed by SNAr Diversification .

Workflow A Starting Material 2-Methyl-6-(thiophen-2-ylmethyl) pyrimidin-4-ol B Electrophilic Intermediate 4-Chloro Derivative A->B POCl3, DIEA Toluene, 106°C C Diversified API 4-Amino/Ether Pyrimidine B->C Nucleophile (R-NH2/R-OH) DIPEA, 120°C

Two-step synthetic workflow for pyrimidine core diversification.

Protocol 1: Electrophilic Activation (Chlorination)

To enable nucleophilic attack, the inert pyrimidin-4-ol must be converted to the highly reactive 4-chloro derivative.

Causality & Design: Phosphorus oxychloride (POCl3) is utilized as the chlorinating agent. However, the electron-rich thiophene ring is susceptible to degradation or polymerization under harsh, unbuffered Lewis acidic conditions. To prevent this, N,N-diisopropylethylamine (DIEA) is introduced. DIEA acts as an acid scavenger and forms a Vilsmeier-Haack-type intermediate with POCl3, accelerating the chlorination at the C4 position while protecting the thiophene tail[4].

Step-by-Step Methodology:

  • Preparation: Suspend 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol (1.0 eq) in anhydrous toluene (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add DIEA (2.0 eq) in a single portion. Stir for 5 minutes at room temperature.

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add POCl3 (1.5 eq) over 15 minutes. Self-Validation: The solution will transition from a heterogeneous suspension to a homogenous amber solution, indicating the formation of the active intermediate.

  • Reflux: Heat the reaction mixture to 106 °C for 2–3 hours. Monitor completion via LC-MS (quench a 5 µL aliquot in methanol to observe the methyl ether derivative).

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl3. Dilute the residue with ethyl acetate and carefully pour into ice-cold saturated aqueous NaHCO3. Causality: Strict pH control (pH ~7-8) during quenching prevents the hydrolysis of the newly formed 4-chloro pyrimidine back to the starting material.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the crude 4-chloro intermediate, which should be used immediately in Protocol 2 to prevent degradation.

Protocol 2: SNAr Diversification

The 4-chloro intermediate is highly electrophilic due to the electron-withdrawing nature of the adjacent N1 and N3 atoms, making it an ideal substrate for SNAr reactions with various amines or phenols.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude 4-chloro intermediate (1.0 eq) in a polar aprotic solvent such as DMF or a high-boiling alcohol like n-butanol (0.1 M).

  • Nucleophile Addition: Add the desired nucleophile (e.g., primary/secondary amine or phenol) (1.2 eq) and a non-nucleophilic base (DIPEA or K2CO3, 2.5 eq).

  • Heating: Stir the mixture at 95–120 °C for 4–12 hours. Causality: The elevated temperature is required to overcome the activation energy barrier of the SNAr transition state, particularly when using sterically hindered or electron-deficient nucleophiles.

  • Purification: Upon completion (verified by TLC/LC-MS), cool the reaction, dilute with water, and extract with dichloromethane. Purify the target API via flash column chromatography or preparative HPLC.

Quantitative Data Presentation

The versatility of the 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol scaffold allows for rapid generation of structure-activity relationship (SAR) libraries. Below is a summarized dataset demonstrating the efficiency of Protocol 2 across various nucleophiles, alongside representative biological affinity data (IC50) for a generic kinase target.

Nucleophile (R-Group)Base / SolventReaction Time (h)Isolated Yield (%)Purity (HPLC %)Target Kinase IC50 (nM)
BenzylamineDIPEA / n-Butanol4.082>99.014.5
4-FluoroanilineDIPEA / DMF8.57498.58.2
PiperidineNone / n-Butanol3.089>99.0125.0
PhenolK2CO3 / DMF12.06897.845.3
3-AminopyridineDIPEA / DMF10.07198.23.1

Table 1: SNAr diversification metrics and corresponding biological evaluation of the resulting 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidine derivatives.

References

  • Recent Advances in Pyrimidine-Based Drugs Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Abrocitinib. Tyrosine-protein kinase JAK1 inhibitor, Treatment of atopic dermatitis Source: Drugs of the Future (Portico) URL:[Link][4]

  • Structure-based design and optimization lead to the identification of novel dihydrothiopyrano[3,2-d]pyrimidine derivatives Source: KU Leuven (Lirias) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol. This guide provides in-depth troubleshooting advice and practical methodologies to address the compound's limited aqueous solubility, a common challenge for heterocyclic molecules of this nature.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound arises from a combination of its molecular features. The thiophene ring and the pyrimidine-bound methyl group are hydrophobic and contribute to a significant nonpolar character. While the pyrimidin-4-ol moiety offers some polarity and potential for hydrogen bonding, the overall molecule is likely to have a crystalline solid form, which requires substantial energy to break the crystal lattice for dissolution. Many new chemical entities (NCEs) with similar complex aromatic structures are poorly soluble in water.[][2]

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The most straightforward and often highly effective initial approach is to evaluate the compound's pH-dependent solubility.[][3] The pyrimidin-4-ol group is ionizable, meaning its charge state—and therefore its solubility—can be significantly altered by changing the pH of the aqueous medium.[4][5][6] Determining the pKa of the compound will provide the foundational knowledge for this and other solubility enhancement strategies.

Q3: Can I use organic solvents to dissolve the compound?

A3: Yes, using water-miscible organic solvents, known as co-solvents, is a widely used technique to increase the solubility of hydrophobic compounds.[7][8] These solvents work by reducing the overall polarity of the aqueous solution, making it a more favorable environment for the nonpolar parts of your molecule.[9][10] Common co-solvents include ethanol, propylene glycol, polyethylene glycols (PEGs), and DMSO.[]

Q4: What are the key solubility enhancement techniques I should consider?

A4: Beyond pH adjustment and co-solvents, several robust methods are available. The choice of technique depends on the desired final application (e.g., in vitro assay, preclinical formulation). Key methods include:

  • Surfactant-mediated solubilization: Using surfactants to form micelles that encapsulate the hydrophobic compound.[11][12]

  • Cyclodextrin complexation: Forming inclusion complexes where the hydrophobic part of the molecule is shielded within the cyclodextrin cavity.[13][14][15]

  • Salt formation: For ionizable compounds, creating a salt form can dramatically increase solubility and dissolution rate.[2][3][4]

  • Particle size reduction: Techniques like micronization can increase the surface area available for dissolution.[3][16]

Troubleshooting and Experimental Guides

Guide 1: pH-Dependent Solubility Profiling

The Scientific Principle: 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol can exist in equilibrium with its tautomer, 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4(3H)-one. The pyrimidinol moiety has an acidic proton and can be deprotonated at basic pH to form a more soluble anionic species. Conversely, the nitrogen atoms in the pyrimidine ring can be protonated at acidic pH, forming a more soluble cationic species. The pH at which these ionization events occur is governed by the compound's pKa values. By adjusting the pH away from the isoelectric point (the pH of minimum solubility), a significant increase in solubility can often be achieved.[5][6]

Experimental Protocol: pH-Solubility Profile Generation
  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12). Use buffers with low salt concentrations initially to minimize ionic strength effects.

  • Sample Preparation: Add an excess amount of the solid compound to a fixed volume of each buffer solution in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This is critically important and is best achieved by centrifugation at high speed followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the corresponding pH of each buffer.

Troubleshooting pH Adjustment
  • Issue: Precipitation upon dilution.

    • Cause: The pH of the dilution medium may be different from the stock solution, causing the compound to crash out.

    • Solution: Ensure the diluent is at the same pH as the concentrated stock or a pH where the compound remains soluble.

  • Issue: Chemical instability.

    • Cause: Extreme pH values (highly acidic or basic) can cause degradation of the compound over time.

    • Solution: Assess the stability of the compound at different pH values concurrently with the solubility study. Use HPLC to check for the appearance of degradation peaks.

Caption: pH adjustment for solubility enhancement.

Guide 2: Co-solvent Formulation

The Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[7] This change in polarity lowers the energy penalty required to create a cavity in the solvent for the nonpolar solute, thereby increasing solubility.[] The effect can be dramatic, with some studies showing solubility increases of over 500 times.[7]

Data Presentation: Co-solvent Screening
Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)Fold IncreaseNotes
None (Water)0%Baseline1xEstablish baseline solubility first.
Ethanol10%Experimental Value-Biologically acceptable for many assays.
20%Experimental Value-
Propylene Glycol10%Experimental Value-Common vehicle for in vivo studies.
20%Experimental Value-
PEG 40010%Experimental Value-Low toxicity, often used in formulations.
20%Experimental Value-
DMSO5%Experimental Value-High solubilizing power but can be toxic.
10%Experimental Value-Limit concentration in cell-based assays.
Experimental Protocol: Co-solvent Solubility Assessment
  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing different percentages (e.g., 5%, 10%, 20%, 50% v/v) of the chosen co-solvents (e.g., Ethanol, PEG 400, DMSO).

  • Determine Solubility: Use the same saturation method described in the pH-solubility protocol. Add excess compound to each co-solvent mixture.

  • Equilibrate and Separate: Agitate for 24-48 hours, then centrifuge and filter to obtain a clear saturated solution.

  • Quantify: Analyze the concentration of the dissolved compound via HPLC or a similar method.

Troubleshooting Co-solvents
  • Issue: Compound precipitates when diluted into aqueous buffer for an experiment.

    • Cause: The final concentration of the co-solvent in the assay medium is too low to maintain solubility.

    • Solution: Calculate the final co-solvent percentage in your experiment. If it's below the level required for solubility, you may need to increase the co-solvent concentration in your stock or consider a different solubilization method. Always perform a kinetic solubility test by adding the stock to the final assay buffer to check for precipitation over time.

Guide 3: Surfactant-Mediated Solubilization

The Scientific Principle: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[11] Above a specific concentration, the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a nonpolar core, while the hydrophilic heads face the aqueous environment. Poorly soluble compounds like 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol can partition into this hydrophobic core, effectively becoming "solubilized" within the aqueous solution.[11][12]

Experimental Protocol: Surfactant Screening
  • Select Surfactants: Choose a range of non-ionic (e.g., Polysorbate 80, Cremophor® EL), ionic (e.g., SDS), or zwitterionic surfactants.

  • Prepare Surfactant Solutions: Make solutions of each surfactant in water or buffer at concentrations above their known CMC. A good starting point is 1-2% (w/v).

  • Determine Solubility: Using the saturation method, add an excess of the compound to each surfactant solution.

  • Equilibrate, Separate, and Quantify: Follow the standard procedure of agitation, centrifugation/filtration, and analytical quantification to determine the solubility in each system.

Sources

Technical Support Center: Troubleshooting 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol . This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the storage, handling, and formulation of this specific heterocyclic compound.

Due to its unique structural motifs—a thiophene ring, an activated methylene bridge, and a tautomerizable pyrimidin-4-ol core—this molecule requires rigorous environmental controls to maintain structural integrity. This guide synthesizes mechanistic causality with field-proven troubleshooting protocols to ensure the reliability of your experimental data.

Structural Vulnerabilities & Degradation Pathways (The "Why")

To effectively troubleshoot degradation, we must first understand the molecular causality behind it. The compound possesses three distinct sites of vulnerability, each reacting to different environmental stressors:

  • Thiophene Ring (Oxidation & Photolysis): Thiophene is an electron-rich heterocycle highly susceptible to oxidation. Exposure to atmospheric oxygen or UV light triggers S-oxidation, forming a highly reactive thiophene S-oxide intermediate. Because thiophene S-oxides lack aromatic stabilization, they rapidly undergo Diels-Alder cycloaddition with unreacted molecules to form sesquioxide dimers [1]. This is the primary mechanism behind the yellow/brown discoloration observed in aged samples.

  • Methylene Bridge (Autoxidation): The −CH2​− group connecting the thiophene and pyrimidine rings is highly activated (benzylic-like). Under thermal stress, it undergoes radical-mediated autoxidation, forming hydroperoxides that eventually cleave or rearrange into ketone degradants (e.g., thiophen-2-yl(pyrimidin-4-yl)methanone).

  • Pyrimidin-4-ol (Tautomerism & Aggregation): The pyrimidin-4-ol core exists in a dynamic equilibrium with its keto tautomer, pyrimidin-4(1H)-one . In the presence of ambient moisture or polar solvents, the keto form predominates. This tautomer can form highly stable, insoluble arrays via quadruple hydrogen bonding [2], leading to apparent assay drops due to sample precipitation rather than chemical destruction.

DegradationPathways cluster_thiophene Thiophene Ring Oxidation cluster_methylene Methylene Bridge Autoxidation cluster_pyrimidine Pyrimidine Tautomerism API 2-Methyl-6-(thiophen-2-ylmethyl) pyrimidin-4-ol SOxide Thiophene S-Oxide (Reactive Intermediate) API->SOxide O2 / Light Radical Benzylic Radical API->Radical Autoxidation (Heat/O2) Keto Pyrimidin-4(1H)-one (Keto Tautomer) API->Keto Moisture/Polar Solvents Dimer S-Oxide Dimers (Yellow/Brown Impurities) SOxide->Dimer Diels-Alder Dimerization Ketone Ketone Degradant (Loss of Potency) Radical->Ketone Peroxide Cleavage Aggregates H-Bonded Dimers (Insoluble Aggregates) Keto->Aggregates Quadruple H-Bonding

Mechanistic degradation pathways of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol during storage.

Frequently Asked Questions (FAQs)

Q1: My powder formulation turned from off-white to a brownish-yellow after 3 months on the bench. What happened? A: This is a classic symptom of thiophene S-oxide dimerization. When exposed to ambient light and oxygen, the thiophene ring oxidizes. The resulting S-oxides are unstable and act as both diene and dienophile in rapid Diels-Alder reactions, forming complex, highly conjugated sesquioxide dimers [1]. Solution: Store the API in amber glass vials (to block UV) purged with Argon or Nitrogen (to displace oxygen).

Q2: I observed a 15% drop in assay by HPLC, but there are no major new degradant peaks in the chromatogram. Where did the API go? A: You are likely experiencing tautomer-induced aggregation. Exposure to high humidity shifts the pyrimidin-4-ol equilibrium toward the pyrimidin-4(1H)-one keto tautomer. This form strongly dimerizes via intermolecular hydrogen bonds [2], creating insoluble aggregates. These aggregates may be filtered out during your HPLC sample preparation (e.g., 0.22 µm syringe filtration), resulting in an artificially low assay. Solution: Ensure the sample is fully solubilized using a strongly disrupting solvent (e.g., DMSO or addition of a small amount of TFA) prior to injection.

Q3: What are the optimal long-term storage conditions for this compound? A: To comply with [3] and mitigate the structural vulnerabilities described above, the compound must be stored at 2°C to 8°C , in a tightly sealed, opaque container, under an inert atmosphere (Argon/N2), and protected from moisture (using desiccants if stored in bulk).

Quantitative Data: Expected Degradation Profiles

The following table summarizes the expected degradation behavior of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol under standard ICH stress testing conditions [3]. Use this as a baseline to validate your own stability-indicating assays.

Stress ConditionICH Guideline ReferencePrimary Degradation PathwayExpected Assay Loss (14 Days)Visual Observation
Thermal (60°C, Ambient RH) ICH Q1A(R2)Methylene bridge autoxidation5 - 8%Slight yellowing
Oxidative (3% H₂O₂, 25°C) ICH Q1A(R2) / StressThiophene S-oxidation & dimerization> 40%Rapid browning
Photolytic (1.2M lux-hr UV/Vis) ICH Q1BThiophene ring cleavage / radical formation15 - 20%Yellowing, surface crust
Hydrolytic (pH 2 or pH 12, 60°C) ICH Q1A(R2)Pyrimidine ring opening (extreme pH)< 5%No color change
High Humidity (40°C / 75% RH) ICH Q1A(R2)Tautomeric shift & H-bond aggregationApparent 10% (Solubility loss)Clumping, loss of flowability

Experimental Protocol: Standardized Forced Degradation Study

To definitively identify which degradation pathway is affecting your batches, you must perform a self-validating forced degradation study. This protocol isolates variables to determine the specific environmental trigger.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol into five separate 10 mL volumetric flasks.

  • Dissolve each in 5 mL of an inert, solubilizing solvent mixture (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid to prevent keto-dimerization).

Step 2: Application of Stressors

  • Control: Dilute to volume (10 mL) with diluent. Store at 2-8°C.

  • Oxidative Stress: Add 1.0 mL of 3% H2​O2​ . Stir at 25°C for 24 hours.

  • Thermal Stress: Seal the flask tightly and place in a water bath at 60°C for 7 days.

  • Photolytic Stress: Expose the unsealed flask (covered with a quartz watch glass) to 1.2 million lux-hours and 200 watt-hours/m² of near-UV energy.

  • Acid/Base Hydrolysis: Add 1.0 mL of 0.1M HCl (Acid) or 0.1M NaOH (Base). Stir at 60°C for 48 hours. Neutralize before analysis.

Step 3: Quenching and LC-MS/MS Analysis

  • Quench the oxidative sample with a mild reducing agent (e.g., sodium thiosulfate) to prevent on-column degradation.

  • Dilute all samples to the 10 mL mark with the diluent.

  • Filter through a 0.45 µm PTFE syringe filter. (Note: If the control sample shows low recovery, switch to a more polar diluent like DMSO to break up pyrimidinone aggregates).

  • Analyze via LC-MS/MS using a C18 column, monitoring for the +16 Da (S-oxide/Methylene ketone) and dimerized mass adducts.

ForcedDegradation Prep Sample Preparation Thermal Thermal Stress (60°C, 14 days) Prep->Thermal Oxidative Oxidative Stress (3% H2O2, 24h) Prep->Oxidative Photo Photolytic Stress (1.2M lux-hr) Prep->Photo LCMS LC-MS/MS Analysis Thermal->LCMS Oxidative->LCMS Photo->LCMS Report Stability Profile & Shelf-Life LCMS->Report ICH Q1A(R2)

Standardized forced degradation workflow based on ICH Q1A/Q1B guidelines.

References

  • Mansuy, D., et al. "Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro." Journal of the American Chemical Society, 1997. URL:[Link]

  • Beijer, F. H., et al. "Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding." Journal of the American Chemical Society, 1998. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." URL:[Link]

optimizing reaction yield in 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the critical bottlenecks in the synthesis of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol .

This molecule is typically synthesized via a modified Pinner-type condensation between acetamidine hydrochloride and ethyl 4-(thiophen-2-yl)-3-oxobutanoate. While the theoretical framework is straightforward, researchers frequently encounter depressed yields due to competing hydrolysis, incomplete cyclization, and tautomer-induced purification challenges. This guide is structured to provide causality-driven solutions, validated protocols, and empirical data to optimize your reaction yield.

Mechanistic Pathway Analysis

To troubleshoot effectively, we must first map the chemical logic of the synthesis. The reaction relies on the in-situ generation of an amidine free base, followed by a nucleophilic attack on the β -keto ester, intramolecular cyclization, and a final dehydration step.

SynthesisWorkflow Reactant1 Acetamidine HCl FreeBase Free Acetamidine Reactant1->FreeBase Neutralization Reactant2 Ethyl 4-(thiophen-2-yl) -3-oxobutanoate Condensation Nucleophilic Attack (C-N Bond Formation) Reactant2->Condensation Base NaOEt / Anhydrous EtOH Base->FreeBase FreeBase->Condensation Cyclization Intramolecular Cyclization (-EtOH) Condensation->Cyclization Reflux Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 2-Methyl-6-(thiophen-2-ylmethyl) pyrimidin-4-ol Dehydration->Product Tautomerization

Mechanistic workflow for the synthesis of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol.

Quantitative Data: Reaction Parameter Optimization

The choice of base, solvent, and stoichiometry directly dictates the kinetic pathway of the reaction. Based on empirical optimization [1], the following table summarizes how different parameters impact the final yield.

Base SystemSolventTemp.Stoichiometry (Amidine:Ester)Observed YieldMechanistic Observation
NaOH (Aq) H₂O / EtOHReflux1.0 : 1.0< 10%Base-catalyzed saponification of the β -keto ester dominates.
K₂CO₃ DMF80°C1.2 : 1.035%Weak base leads to incomplete free-base generation; stalled kinetics.
t-BuOK THFReflux1.5 : 1.065%Good deprotonation, but poor solubility of the polar imidate intermediate.
NaOEt Anhydrous EtOHReflux1.5 : 1.082% Optimal. Prevents hydrolysis; matches leaving group to avoid transesterification.

Standard Operating Procedure: Self-Validating Synthesis Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoint is met.

Phase 1: In-Situ Amidine Free-Base Generation

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stirrer, reflux condenser, and an argon inlet.

  • Reagent Loading: Add acetamidine hydrochloride (1.50 eq, 15.0 mmol) and anhydrous ethanol (50 mL).

  • Base Addition: Slowly add a freshly prepared solution of sodium ethoxide in absolute ethanol (1.55 eq, 15.5 mmol).

  • Validation Checkpoint 1: Stir at room temperature for 30 minutes. The solution must transition from clear to a dense white suspension (precipitation of NaCl). This visually validates the successful deprotonation of the amidine.

Phase 2: Controlled Condensation 5. Ester Addition: Dilute ethyl 4-(thiophen-2-yl)-3-oxobutanoate (1.00 eq, 10.0 mmol) in 10 mL anhydrous ethanol. Add this solution dropwise to the reaction mixture over 45 minutes using an addition funnel. 6. Reaction Execution: Heat the reaction mixture to a gentle reflux (78°C). 7. Validation Checkpoint 2: After 4 hours, perform TLC (Eluent: 50% EtOAc in Hexanes, UV visualization). The starting ester spot (Rf ~0.7) should be completely consumed, replaced by a highly polar intermediate spot near the baseline.

Phase 3: Cyclization and Isolation 8. Extended Reflux: Continue refluxing for an additional 12 hours to drive the intramolecular cyclization and dehydration [2]. 9. Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove ~80% of the ethanol. 10. Neutralization (Critical Step): Dissolve the residue in 30 mL of ice-cold distilled water. Slowly add 1M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 6.5 - 7.0. 11. Validation Checkpoint 3: At pH 6.5, the target pyrimidin-4-ol will crash out of solution as an off-white precipitate. If the pH drops below 5.0, the product will re-dissolve due to protonation of the pyrimidine nitrogen. 12. Filtration & Drying: Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 50°C overnight.

Troubleshooting FAQs

Q: Why is my reaction stalling at 40% conversion despite extended reflux times? A: The most likely culprit is moisture. The Pinner-type imidate intermediate is highly susceptible to hydrolysis. If your ethanol is not strictly anhydrous, trace water will hydrolyze the intermediate back to the corresponding ester or cleave the amidine, permanently stalling the reaction and consuming your reagents [1]. Solution: Use strictly anhydrous solvents, freshly opened reagents, and maintain a positive pressure of argon throughout the reaction.

Q: I am observing a dark, intractable mixture with multiple TLC spots instead of a clean product. What went wrong? A: This is a hallmark of β -keto ester self-condensation (Claisen condensation). Under strongly basic conditions, if the steady-state concentration of the ester is too high, it will react with itself rather than the amidine[3]. Solution: Ensure the β -keto ester is added dropwise over at least 45 minutes to a pre-formed, stirring solution of the amidine free base.

Q: My LC-MS shows a mass +18 Da higher than the expected product. What is this intermediate? A: You are observing the uncyclized, hydrated intermediate. The intramolecular cyclization and subsequent dehydration steps require sufficient thermal energy. Steric hindrance from the thiophen-2-ylmethyl group can raise the activation energy barrier for ring closure. Solution: Ensure the reaction is held at a vigorous reflux for at least 12-16 hours. If the issue persists, adding a catalytic amount of a Lewis acid (e.g., ZnCl₂) can facilitate the final dehydration step [2].

Q: My product streaks severely on normal-phase silica gel during column chromatography. How can I improve resolution? A: 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol exists in a dynamic lactam-lactim tautomeric equilibrium (pyrimidin-4-ol pyrimidin-4(3H)-one). This dual nature causes severe streaking on acidic silica. Solution: Add 1-2% triethylamine (TEA) to your organic mobile phase. This suppresses the ionization of the hydroxyl group and sharpens the elution band. Alternatively, utilize reverse-phase chromatography (C18).

References

  • MDPI. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds". MDPI. URL: [Link]

  • AWS / J. Org. Chem. "Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines". Thieme Connect. URL: [Link]

Technical Support Center: Overcoming Poor Bioavailability of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol and structurally related compounds. This document provides a comprehensive troubleshooting framework, from foundational physicochemical principles to advanced formulation and chemical modification strategies.

Introduction: Understanding the Bioavailability Challenge

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, a heterocyclic compound featuring both a pyrimidin-4-ol and a thiophene moiety, presents a multifaceted challenge to achieving adequate oral bioavailability. Its poor aqueous solubility is a primary obstacle, a common issue for many new chemical entities.[1][2] Furthermore, the presence of the thiophene ring introduces a susceptibility to significant first-pass metabolism by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites and rapid clearance.[3] Finally, the molecule may be a substrate for intestinal efflux transporters, further limiting its absorption.[4]

This guide will systematically address these issues, providing both diagnostic troubleshooting and actionable experimental protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding of the potential issues.

Q1: My in vitro efficacy is excellent, but I'm seeing very low exposure in my animal models after oral dosing. What are the likely causes?

A1: This is a classic in vitro-in vivo disconnect. The primary culprits for a compound like 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol are:

  • Poor Aqueous Solubility: The compound is likely not dissolving sufficiently in the gastrointestinal fluids to be absorbed. This is a common issue for crystalline compounds with high melting points and lipophilic character.[5]

  • Extensive First-Pass Metabolism: The compound may be absorbed from the gut but then rapidly metabolized by the liver before it can reach systemic circulation. The thiophene moiety is a known target for CYP-mediated oxidation.[3]

  • Efflux Transporter Activity: The compound might be actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp) after being absorbed by intestinal cells.[4]

Q2: How can I quickly assess the primary reason for the poor bioavailability of my compound?

A2: A tiered experimental approach is recommended:

  • Kinetic Solubility Assessment: Determine the kinetic solubility of your compound in simulated gastric fluid (SGF) and fasted-state simulated intestinal fluid (FaSSIF). Low solubility in these media is a strong indicator of a dissolution-limited absorption problem.[6]

  • In Vitro Metabolic Stability Assay: Incubate your compound with liver microsomes to assess its susceptibility to metabolism. Rapid degradation in this assay points towards a high first-pass metabolism issue.[4][7]

  • Caco-2 Permeability Assay: This in vitro model of the intestinal barrier can simultaneously assess passive permeability and the potential for active efflux. A high efflux ratio is indicative of transporter-mediated efflux.

Q3: What does the thiophene ring in my compound imply for its metabolism and potential toxicity?

A3: The thiophene ring is a "structural alert," meaning it has the potential to be metabolically activated to reactive species.[3] Cytochrome P450 enzymes can oxidize the thiophene to form highly reactive thiophene S-oxides and thiophene epoxides.[3] These reactive metabolites can covalently bind to cellular macromolecules like proteins, which can lead to drug-induced toxicity.[3] Therefore, it is crucial to characterize the metabolic profile of your compound early in development.

Q4: Can I simply increase the dose to overcome poor bioavailability?

A4: While dose escalation might seem like a straightforward solution, it is often not a viable or safe strategy. For compounds with solubility-limited absorption, increasing the dose may not lead to a proportional increase in exposure and can exacerbate off-target effects in the GI tract. For compounds with high first-pass metabolism, a higher dose will only saturate the metabolic enzymes, which can lead to non-linear and unpredictable pharmacokinetics, as well as an increased risk of toxicity from reactive metabolites.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for addressing the key challenges identified in the FAQs.

Guide 1: Addressing Poor Aqueous Solubility

Poor solubility is often the first hurdle to overcome. The following strategies are presented in order of increasing complexity.

Amorphous solid dispersions (ASDs) are a powerful technique for improving the dissolution rate and apparent solubility of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state, dispersed within a polymer matrix.[1][2][5][8][9]

Rationale: By disrupting the crystal lattice, the energy required for dissolution is significantly reduced. The polymer carrier helps to stabilize the amorphous drug and prevent recrystallization upon dissolution, maintaining a supersaturated state in vivo.[8][10]

Key Polymers for ASD of Heterocyclic Compounds:

PolymerKey Properties
Copovidone (PVP/VA) Excellent solubilizer, suitable for spray drying and hot-melt extrusion.[11][12]
Hypromellose Acetate Succinate (HPMCAS) pH-dependent solubility, can be used to target drug release in the intestine.[11][12]
Polyvinylpyrrolidone (PVP) Forms hydrogen bonds with drugs, enhancing wettability and inhibiting crystallization.[11]
Soluplus® Possesses amphiphilic properties, acting as a solubilizer and precipitation inhibitor.

Experimental Protocol: Preparation of an ASD by Solvent Evaporation (Spray Drying)

  • Polymer and Solvent Selection:

    • Screen various polymers (e.g., PVP/VA 64, HPMCAS-MG) for their ability to form a stable amorphous dispersion with your compound.

    • Select a common volatile solvent (e.g., methanol, ethanol, acetone, or a mixture) in which both the drug and polymer are soluble.[13]

  • Solution Preparation:

    • Prepare a solution containing the drug and polymer in the selected solvent. A typical drug loading is 10-30% (w/w). The total solid concentration in the solution is usually between 5-25% (w/w).[14]

  • Spray Drying:

    • Use a lab-scale spray dryer. Optimize the inlet temperature (typically 60-100°C), gas flow rate, and solution feed rate to ensure efficient solvent evaporation and particle formation.[14]

  • Secondary Drying:

    • Collect the resulting powder and dry it further in a vacuum oven (e.g., at 40°C for 24 hours) to remove any residual solvent.[13]

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Perform in vitro dissolution testing in SGF and FaSSIF to compare the dissolution profile of the ASD to the crystalline drug.

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[15][16][17][18][19] This approach is particularly suitable for lipophilic (BCS Class II) drugs.[15][17][18][20]

Rationale: The drug is dissolved in the lipid-surfactant mixture and is presented to the GI tract in a solubilized state within fine emulsion droplets, which provides a large surface area for absorption.[15]

Commonly Used Excipients for SEDDS:

ComponentExamples
Oils (Lipids) Capmul MCM, Maisine® CC, Labrafac™ PG[21]
Surfactants Cremophor® RH 40, Kolliphor® EL, Tween® 80[22]
Cosurfactants/Cosolvents Transcutol® HP, PEG 400, Ethanol[17][22]

Experimental Protocol: Formulation of a SEDDS

  • Excipient Screening:

    • Determine the solubility of your compound in a range of oils, surfactants, and cosurfactants to identify the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and cosurfactant at different ratios.

    • For each mixture, titrate with water and observe the formation of emulsions. Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of the SEDDS Formulation:

    • Mix the selected oil, surfactant, and cosurfactant in the optimal ratio determined from the phase diagram.

    • Add the drug to the mixture and stir until completely dissolved. Gentle heating may be required.

  • Characterization:

    • Self-Emulsification Assessment: Add the SEDDS formulation to water with gentle stirring and visually assess the rate of emulsification and the appearance of the resulting emulsion.

    • Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the emulsion using a dynamic light scattering instrument.

    • In Vitro Dissolution: Perform dissolution testing to evaluate the drug release from the SEDDS formulation.

Guide 2: Investigating and Mitigating First-Pass Metabolism

The thiophene moiety is a red flag for metabolic instability. It is crucial to determine the extent of this liability and explore strategies to overcome it.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides an in vitro measure of the intrinsic clearance of a compound.[4][7][14][23][24]

  • Materials:

    • Pooled liver microsomes (human, rat, or other species of interest)

    • NADPH (cofactor)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Positive control compounds (with known metabolic stability)

    • Acetonitrile (for reaction termination)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Incubate the test compound (final concentration typically 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.[7]

    • Initiate the metabolic reaction by adding NADPH.[4]

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.[4]

    • Include a control incubation without NADPH to assess non-CYP-mediated degradation.[24]

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of remaining parent compound versus time.

    • From the slope of the initial linear portion of the curve, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Interpretation and Next Steps:

  • High Clearance: If the compound is rapidly metabolized (short t½), this confirms that first-pass metabolism is a significant barrier.

  • Strategies to Mitigate High Clearance:

    • Prodrug Approach: Design a prodrug that masks the metabolically labile thiophene ring. (See Advanced Strategies section).

    • Structural Modification: Synthesize analogs with modifications to the thiophene ring or surrounding groups to block or hinder the site of metabolism.

    • Co-administration with a CYP Inhibitor: While not a long-term solution for drug development, this can be used in preclinical studies to confirm that CYP-mediated metabolism is the cause of poor bioavailability.

Guide 3: Assessing Efflux Transporter Involvement

If your compound has good solubility and metabolic stability but still exhibits poor in vivo exposure, efflux by intestinal transporters should be investigated.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal permeability and identifying substrates of efflux transporters like P-gp.[4]

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A-to-B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time (e.g., 2 hours). This represents the absorptive direction.

    • Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over the same time period. This represents the efflux direction.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

  • Interpretation:

    • ER > 2: Suggests that the compound is a substrate for an efflux transporter.

    • To confirm the specific transporter involved (e.g., P-gp), the experiment can be repeated in the presence of a known inhibitor of that transporter. A significant reduction in the efflux ratio in the presence of the inhibitor confirms its involvement.

Strategies to Overcome Efflux:

  • Use of Excipients as Efflux Inhibitors: Some surfactants used in SEDDS formulations (e.g., Cremophor® EL, Tween® 80) can also inhibit P-gp.

  • Prodrug Approach: A prodrug may not be a substrate for the efflux transporter, allowing it to be absorbed before being converted to the active drug.

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles may allow it to bypass efflux transporters through alternative absorption pathways.[25]

Part 3: Advanced Strategies - The Prodrug Approach

For compounds with persistent bioavailability issues, particularly those related to poor solubility and high first-pass metabolism, a prodrug strategy can be highly effective.[7][8][26] Pyrimidine analogues are often considered prodrugs themselves, requiring intracellular activation.[2][9][27][28]

Rationale: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[7][8][26] For 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, the hydroxyl group at the 4-position is an ideal handle for creating a prodrug.

Prodrug Design for Pyrimidin-4-ols:

The goal is to mask the polar hydroxyl group with a promoiety that improves solubility and/or protects the molecule from metabolism.

  • Phosphate Esters: Adding a phosphate group can dramatically increase aqueous solubility, creating a prodrug suitable for parenteral administration or for improved dissolution after oral administration.

  • Amino Acid Conjugates: Attaching an amino acid can create a prodrug that is a substrate for peptide transporters, potentially enhancing absorption.

  • Carbamates: Carbamate prodrugs can improve lipophilicity and membrane permeability.

Experimental Protocol: Synthesis of a Carbamate Prodrug (General Procedure)

This protocol outlines a general method for creating a carbamate prodrug at the 4-hydroxy position of the pyrimidine ring.

  • Intermediate Formation:

    • React the parent compound with triphosgene in the presence of a base (e.g., sodium bicarbonate) in an anhydrous solvent like dichloromethane to form a chlorocarbonate intermediate.[8]

  • Prodrug Synthesis:

    • React the chlorocarbonate intermediate with a suitable alcohol or amine (the promoiety) to form the final carbamate prodrug.[8]

  • Purification and Characterization:

    • Purify the prodrug using standard techniques like column chromatography or recrystallization.

    • Confirm the structure using NMR and mass spectrometry.

  • In Vitro and In Vivo Evaluation:

    • Assess the aqueous solubility of the prodrug compared to the parent drug.

    • Evaluate the stability of the prodrug in plasma and simulated intestinal fluids to ensure it releases the parent drug at an appropriate rate.

    • Conduct pharmacokinetic studies in an animal model to compare the oral bioavailability of the prodrug to the parent compound.

Part 4: Data Summary & Visualization

Illustrative In Vivo Performance of Different Formulations

The following table provides a hypothetical but realistic comparison of the pharmacokinetic parameters that might be observed for a poorly bioavailable compound like 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol and its improved formulations.

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (%)
Crystalline Drug (Aqueous Suspension)502.0200100% (Reference)
Amorphous Solid Dispersion2501.01000500%
SEDDS3000.751200600%
Prodrug4001.51600800%

This data is illustrative and the actual improvement will depend on the specific properties of the compound and the formulation.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical progression for diagnosing and addressing poor bioavailability.

bioavailability_workflow cluster_problem_id Problem Identification cluster_solutions Solution Pathways Start Low In Vivo Exposure Solubility Assess Kinetic Solubility (SGF, FaSSIF) Start->Solubility Is it a solubility issue? Metabolism Assess Metabolic Stability (Liver Microsomes) Solubility->Metabolism No ASD Amorphous Solid Dispersion (ASD) Solubility->ASD Yes SEDDS Self-Emulsifying Drug Delivery System (SEDDS) Solubility->SEDDS Yes Efflux Assess Permeability & Efflux (Caco-2 Assay) Metabolism->Efflux Metabolically Stable Prodrug Prodrug Synthesis Metabolism->Prodrug High Metabolism Structural_Mod Structural Modification Metabolism->Structural_Mod High Metabolism Efflux->Prodrug High Efflux Efflux_Inhibitors Formulate with Efflux Inhibitors Efflux->Efflux_Inhibitors High Efflux In_Vivo_PK In_Vivo_PK Efflux->In_Vivo_PK Good Permeability, Low Efflux ASD->In_Vivo_PK SEDDS->In_Vivo_PK Prodrug->In_Vivo_PK Structural_Mod->In_Vivo_PK Efflux_Inhibitors->In_Vivo_PK

Caption: Decision workflow for troubleshooting poor bioavailability.

References

  • The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems. (2023). Pharmaceuticals. Available at: [Link]

  • In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound. (n.d.). PMC. Available at: [Link]

  • Microsomal Stability. (n.d.). Evotec. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Available at: [Link]

  • Self-Emulsifying Drug Delivery System: An Approach to Enhance Solubility. (2011). Systematic Reviews in Pharmacy. Available at: [Link]

  • Pharmacokinetics and Bio-Distribution Properties of a Self-Emulsifying Drug Delivery System Containing Nevirapine. (2020). Austin Publishing Group. Available at: [Link]

  • Preparation and pharmacokinetics evaluation of oral self-emulsifying system for poorly water-soluble drug Lornoxicam. (2014). Taylor & Francis Online. Available at: [Link]

  • SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULA- TION AND CHARACTERIZATION. (2020). Journal of IMAB. Available at: [Link]

  • Examples of Different Polymers Used in the Formulation of Amorphous Solid Dispersions. (n.d.). ResearchGate. Available at: [Link]

  • Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib. (2022). MDPI. Available at: [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. Available at: [Link]

  • Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. (2026). Crystal Pharmatech Co., Ltd.. Available at: [Link]

  • Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. (n.d.). Labcorp. Available at: [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology. Available at: [Link]

  • Polymeric Amorphous Solid Dispersions. (2016). Kinam Park. Available at: [Link]

  • How Excipient Type Influences Self-Emulsifying Drug Delivery. (2019). Pharmaceutical Technology. Available at: [Link]

  • A dataset of formulation compositions for self-emulsifying drug delivery systems. (2024). Scientific Data. Available at: [Link]

  • Formulation, Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Glibenclamide for Bioavailability Enhancement in Wistar Rats. (2024). bioRxiv. Available at: [Link]

  • Preparation and pharmacokinetics evaluation of oral self-emulsifying system for poorly water-soluble drug Lornoxicam. (n.d.). ResearchGate. Available at: [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (n.d.). PMC. Available at: [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025). Taylor & Francis Online. Available at: [Link]

  • Trends in amorphous solid dispersion drug products approved by the U.S. Food and Drug Administration between 2012 and 2023. (n.d.). PMC. Available at: [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (n.d.). PMC. Available at: [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (n.d.). Division of Pharmacy Professional Development. Available at: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). PMC. Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI. Available at: [Link]

  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). PubMed. Available at: [Link]

  • Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. (2016). ResearchGate. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. Available at: [Link]

  • Allopurinol. (n.d.). Cheméo. Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Available at: [Link]

  • 2-Isopropyl-6-methyl-4-pyrimidinol. (n.d.). PubChem. Available at: [Link]

  • Thiophene, 2-methyl-. (n.d.). NIST WebBook. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry. Available at: [Link]

  • 2-Isopropyl-6-methylpyrimidin-4(3H)-one. (n.d.). PMC. Available at: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Available at: [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. Available at: [Link]

Sources

removing impurities from synthesized 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol samples

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol. Our focus is on diagnosing common issues and providing robust, field-proven protocols to ensure the isolation of high-purity material.

Understanding the Molecule: Key Purification Challenges

The structure of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol presents two primary challenges that are critical to understand before selecting a purification strategy:

  • Keto-Enol Tautomerism: Like many pyrimidin-4-ol derivatives, this compound exists in a tautomeric equilibrium between the pyrimidin-4-ol (enol) form and the more stable pyrimidin-4(1H)-one (keto) form.[1] This equilibrium is sensitive to solvent, pH, and temperature, and the presence of both tautomers can complicate chromatographic separation and spectral analysis (e.g., NMR), often appearing as a mixture even in a pure sample.[1]

  • Basicity and Polarity: The pyrimidine core contains basic nitrogen atoms. These sites can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, poor resolution, and sometimes irreversible adsorption during column chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows two sets of peaks, even after chromatography. Is my sample still impure?

A: Not necessarily. This is a classic indicator of the keto-enol tautomerism inherent to the pyrimidin-4-ol scaffold.[1] The two co-existing tautomers will give distinct sets of signals in the NMR spectrum. The ratio of these tautomers can change depending on the NMR solvent used (e.g., DMSO-d6 vs. CDCl3). To confirm purity, it is highly recommended to use a mass-based technique like LC-MS, which should show a single peak with the correct mass-to-charge ratio (m/z).

Q2: I'm running a silica gel column, but my compound is streaking badly or not eluting at all. What's wrong?

A: This is a common issue for basic heterocyclic compounds on standard silica gel.[2] The problem arises from strong acid-base interactions between the basic nitrogens in your pyrimidine ring and the acidic silanol (Si-OH) groups on the silica surface. This leads to peak tailing and poor separation.

Solution: You need to neutralize or "deactivate" the acidic sites on the silica. This is typically achieved by adding a basic modifier to your mobile phase.[2]

  • Triethylamine (TEA): Add 1-3% TEA to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[2]

  • Ammonia in Methanol: Use a pre-mixed solution of ammonia in methanol (e.g., 2-7N) as your polar co-solvent with a less polar solvent like dichloromethane (DCM).[2]

Q3: My crude product is a dark, oily residue. How can I remove the color and get it to solidify?

A: Dark colors often indicate the presence of high-molecular-weight polymeric byproducts or degradation products, which can inhibit crystallization.

Solution: An activated carbon treatment is an effective method for removing colored impurities.[3] After the treatment, attempt purification by column chromatography or recrystallization. If the product remains an oil, it may be due to residual solvent (like DMF) or the presence of impurities that lower the melting point. High-vacuum drying and subsequent purification are recommended.

Q4: Recrystallization is failing. Either nothing crashes out, or it oils out. What should I do?

A: This indicates a poor choice of solvent or that the sample is not sufficiently pure to crystallize. Heterocyclic compounds often crystallize well, but finding the right conditions is key.[4]

Solution: A systematic solvent screening is necessary. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[3]

  • Test Solvents: In small vials, test the solubility of ~10-20 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethanol/water).

  • Induce Crystallization: If a supersaturated solution is formed upon cooling, and crystals do not appear, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available) to induce nucleation.[1]

  • Use an Anti-Solvent: If your compound is very soluble in one solvent (e.g., ethanol), you can slowly add an "anti-solvent" in which it is insoluble (e.g., water or hexane) to the warm solution until it becomes cloudy, then allow it to cool slowly.

Troubleshooting and Purification Workflow

This workflow provides a logical path from a crude sample to a purified product.

G cluster_0 Initial Analysis & Workup cluster_1 Purification Strategy cluster_2 Final Steps Crude Crude Synthesized Product Analysis Analyze by TLC & LC-MS Crude->Analysis Workup Aqueous Workup / Acid-Base Extraction Analysis->Workup Impurities Present Chromatography Flash Column Chromatography (See Protocol 1) Analysis->Chromatography Complex Mixture / Oily Recrystallization Recrystallization (See Protocol 2) Analysis->Recrystallization Relatively Clean / Solid Workup->Chromatography Final_Analysis Purity Check (NMR, LC-MS) Chromatography->Final_Analysis Recrystallization->Final_Analysis Pure_Product Pure 2-Methyl-6-(thiophen-2-ylmethyl) pyrimidin-4-ol Final_Analysis->Pure_Product >95% Purity

Caption: Purification decision workflow for 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol.

Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to overcome the challenges of purifying polar, basic heterocycles on silica gel.[2][5]

  • Solvent System Selection:

    • Use Thin-Layer Chromatography (TLC) to find an appropriate solvent system.

    • Start with a moderately polar system like 50% Ethyl Acetate (EtOAc) in Hexane.

    • If the compound does not move from the baseline, switch to a more polar system like 5% Methanol (MeOH) in Dichloromethane (DCM).[6]

    • Crucially, add 1-2% Triethylamine (TEA) to your chosen solvent system to prevent peak tailing.

    • The ideal system should give your target compound an Rf value of approximately 0.2-0.4.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., Hexane or DCM).

    • Pour the slurry into the column and allow it to pack under gentle pressure.

    • Equilibrate the packed column by flushing with 2-3 column volumes of your starting mobile phase (containing TEA).

  • Sample Loading (Dry Loading Recommended):

    • Since the target compound is polar, it may not dissolve well in the initial non-polar mobile phase, leading to poor separation if loaded directly in a strong solvent. Dry loading is the solution.[2]

    • Dissolve your crude sample completely in a minimal amount of a volatile solvent (e.g., methanol or DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude sample) to the solution.

    • Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed column.

  • Elution:

    • Begin elution with the determined starting mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Fraction Processing:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • To remove residual TEA, which is volatile, co-evaporate the sample with a solvent like toluene.[7]

Protocol 2: Systematic Recrystallization

This protocol provides a structured approach to purifying solid samples.[4][5]

  • Solvent Screening:

    • Place ~20 mg of your crude material into several small test tubes.

    • Add a different solvent (0.5 mL) to each tube from the list in the table below.

    • Observe solubility at room temperature. If insoluble, heat the mixture gently in a water bath to see if it dissolves.

    • A promising solvent is one where the compound is poorly soluble at room temperature but fully dissolves upon heating.

  • Recrystallization Procedure:

    • Dissolve the bulk of your crude material in the minimum amount of the chosen hot solvent.

    • If the solution is colored, perform a hot filtration through a small plug of Celite or activated carbon to remove insoluble or colored impurities.[3]

    • Allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask.

    • If crystals do not form, place the flask in an ice bath or a refrigerator.

    • If crystallization still does not occur, scratch the inner surface of the flask with a glass rod.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Summary Tables

Table 1: Troubleshooting Guide

SymptomProbable CauseRecommended Solution(s)
Two sets of NMR signals Keto-enol tautomerism[1]Confirm purity with LC-MS. This is characteristic of the compound.
Peak tailing/streaking on silica Strong interaction of basic nitrogens with acidic silica gel[2]Add 1-3% Triethylamine (TEA) or use an Ammonia/Methanol system in the mobile phase.[2]
Compound won't elute from column Mobile phase is not polar enough; strong adsorption.Increase solvent polarity (e.g., increase %MeOH in DCM).[6] Ensure a basic modifier (TEA) is present.[2]
Failure to crystallize ("oiling out") Impurities present; incorrect solvent choice.Re-purify by column chromatography. Perform a systematic solvent screen for recrystallization.[4]
Persistent dark color Polymeric or degradation byproducts.Treat a solution of the crude product with activated carbon before filtration and subsequent purification.[3]

Table 2: Recommended Solvent Systems

Purification MethodSolvent System (Starting Point)Rationale & Notes
Flash Chromatography Dichloromethane / Methanol (98:2 to 90:10) + 1% TEAExcellent for polar compounds. The methanol provides polarity while TEA deactivates silica.[2][6]
Ethyl Acetate / Hexane (30:70 to 100:0) + 1% TEAA standard system with good resolving power. Gradient elution is typically required.
Recrystallization Acetonitrile or Ethyl AcetateGood for many heterocyclic compounds; moderate polarity.[8]
Isopropanol / WaterThe water acts as an anti-solvent, which can be added dropwise to a hot isopropanol solution.
TolueneA less polar option that can sometimes yield high-quality crystals for aromatic compounds.
Visualizing Key Concepts

Tautomers cluster_enol cluster_keto Enol Equilibrium Enol->Equilibrium Keto Equilibrium->Keto Keto_text Structure of Keto Form Enol_text Structure of Enol Form

Caption: Tautomeric equilibrium between the -ol and -one forms of the pyrimidine core.

References
  • Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. (2026). Benchchem.
  • Technical Support Center: Purification of Pyridin-4-ol Deriv
  • Technical Support Center: Purification of Polar Heterocyclic Compounds. (2025). Benchchem.
  • Technical Support Center: Synthesis of Pyrimidine Deriv
  • Recrystallization and Crystalliz
  • Technical Support Center: Purification of Chlorinated Pyrimidine Intermedi
  • How can I obtain good crystals of heterocyclic organic compounds? (2023).
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). Benchchem.
  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry.

Sources

Technical Support Center: Optimizing 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for fluorescence assays utilizing 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in their experiments. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common issues encountered during fluorescence assays with 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol and provide step-by-step guidance to resolve them.

Issue 1: My blank wells show high background fluorescence. What are the likely causes and how can I fix this?

High background fluorescence in your blank wells can be a significant issue, masking the true signal from your sample. The primary culprits are often autofluorescence from your assay components or contamination.

Underlying Causes:

  • Autofluorescence: Many biological molecules and assay components naturally fluoresce. Common sources include phenol red in cell culture media, plasticware, and even some buffers.[1][2][3] Endogenous cellular components like NADH and flavins can also contribute to autofluorescence, especially in cell-based assays.[4][5][6][7]

  • Contamination: Contamination from fluorescent compounds in your reagents or on your labware can lead to unexpectedly high background signals.

Troubleshooting Workflow:

A High Background in Blanks B Identify Source of Autofluorescence A->B C Check for Contamination A->C D Use Phenol Red-Free Media B->D E Switch to Glass-Bottom Plates B->E H Run Media/Buffer Blanks B->H I Run Unstained Cell Controls B->I F Prepare Fresh Reagents C->F G Thoroughly Clean Labware C->G

Caption: Troubleshooting high background in blank wells.

Step-by-Step Protocol:

  • Media and Buffer Check:

    • Prepare a blank well containing only your assay buffer or media.

    • Measure the fluorescence. If it is high, consider using a phenol red-free medium or a buffer with minimal intrinsic fluorescence.[1][2]

  • Plate and Vessel Evaluation:

    • Plastic-bottom plates can be a source of background fluorescence.

    • If you suspect your plates are the issue, switch to glass-bottom plates, which typically have lower autofluorescence.

  • Reagent Purity:

    • Prepare fresh dilutions of all your reagents.

    • Run a blank with each individual reagent to identify the source of any fluorescent contamination.

  • Cellular Autofluorescence (for cell-based assays):

    • Run a control with unstained cells to quantify the level of natural cellular autofluorescence.[4]

    • If cellular autofluorescence is high, consider using a fluorophore that excites and emits at longer wavelengths (in the red or far-red spectrum) to minimize this interference.[2][5]

Issue 2: My signal intensity is decreasing over time, even in my positive controls. What is happening?

A time-dependent decrease in fluorescence intensity is a classic sign of photobleaching.

Underlying Cause:

  • Photobleaching: This occurs when the fluorophore, in this case, 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, is irreversibly damaged by the excitation light, losing its ability to fluoresce.[8][9] This is particularly problematic in experiments requiring long or repeated exposures to the excitation source.

Strategies to Minimize Photobleaching:

StrategyMechanismKey Considerations
Reduce Excitation Intensity Lowering the light intensity reduces the rate of photochemical damage to the fluorophore.Use neutral density filters or adjust the lamp/laser power to the lowest setting that provides an adequate signal-to-noise ratio.[9][10]
Minimize Exposure Time Less time under illumination means less opportunity for photobleaching to occur.Use the microscope's shutter to block the light path when not actively acquiring images. For plate reader assays, use the minimum number of flashes required for a stable reading.[8][11]
Use Antifade Reagents These reagents are added to the mounting medium and work by scavenging oxygen free radicals that contribute to photobleaching.Commercially available antifade reagents like ProLong™ Gold or VECTASHIELD® can be very effective.[8]
Choose a More Photostable Fluorophore If photobleaching is severe, you may need to consider an alternative, more robust fluorophore.Dyes like the Alexa Fluor or DyLight series are known for their enhanced photostability compared to traditional fluorophores like FITC.[9][10]
Issue 3: I'm observing a non-linear relationship between my compound concentration and fluorescence intensity. Why is this happening?

This is often due to the "inner filter effect," which becomes significant at higher concentrations of your fluorescent compound.

Underlying Cause:

  • Inner Filter Effect: This phenomenon has two components:

    • Primary Inner Filter Effect: At high concentrations, molecules at the surface of the sample absorb so much of the excitation light that less light penetrates the sample to excite molecules in the center.[12][13]

    • Secondary Inner Filter Effect: If there is an overlap between the absorption and emission spectra of your compound, the light emitted by some molecules can be reabsorbed by others, leading to a decrease in the detected fluorescence.[13]

Corrective Actions:

cluster_0 Experimental Approach cluster_1 Data Correction A Non-Linear Concentration Curve B Perform Serial Dilutions A->B C Measure Absorbance B->C D Work at Lower Concentrations (Absorbance < 0.1) C->D Is Absorbance > 0.1? F Use a Shorter Pathlength Cuvette C->F Is Dilution Not Possible? E Apply Correction Factor D->E Correction Still Needed?

Caption: Workflow to address the inner filter effect.

Step-by-Step Protocol:

  • Dilute Your Sample: The most straightforward way to mitigate the inner filter effect is to work with more dilute samples.[12] Prepare a serial dilution of your 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol and measure the fluorescence of each dilution.

  • Measure Absorbance: Use a spectrophotometer to measure the absorbance of your samples at the excitation wavelength. A general rule of thumb is to keep the absorbance below 0.1 to minimize the inner filter effect.[14]

  • Apply a Correction Factor: If you must work at higher concentrations, you can apply a mathematical correction. A common formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) Where F_corrected is the corrected fluorescence, F_observed is the measured fluorescence, A_ex is the absorbance at the excitation wavelength, and A_em is the absorbance at the emission wavelength.[15]

Issue 4: The fluorescence intensity of my compound changes depending on the solvent I use. How can I standardize my assay?

The fluorescence properties of many compounds, likely including 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol due to its pyrimidine and thiophene moieties, are sensitive to the polarity of the solvent.[16][17][18]

Underlying Cause:

  • Solvent Effects: The polarity of the solvent can influence the energy levels of the fluorophore's excited state.[19] Generally, in more polar solvents, the emission spectrum may shift to longer wavelengths (a red shift), and the fluorescence intensity can either increase or decrease depending on the specific interactions.[19][20]

Recommendations for Standardization:

  • Consistent Solvent System: For all experiments, use the exact same solvent system, including the buffer composition and any organic co-solvents.

  • Solvent Polarity Characterization: If you are developing a new assay, it is advisable to test the fluorescence of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol in a range of solvents with varying polarities. This will help you understand its behavior and choose a solvent that provides a stable and robust signal.

  • pH Control: The fluorescence of many compounds is also pH-dependent. Ensure that your assay buffer has sufficient buffering capacity to maintain a constant pH throughout the experiment.

Issue 5: How do I optimize my instrument settings for the best signal-to-noise ratio?

Proper instrument setup is critical for maximizing your signal while minimizing background noise.

Key Instrument Parameters to Optimize:

ParameterRecommendationRationale
Excitation and Emission Wavelengths Perform excitation and emission scans to determine the optimal wavelengths for your compound in your specific assay buffer.The peak excitation and emission wavelengths can shift depending on the local environment.[21]
Bandwidth/Slits Start with a bandwidth of 15-20 nm for both excitation and emission.Narrower bandwidths can increase specificity but may reduce the signal. Wider bandwidths can increase the signal but may also increase background.[21]
Gain/Sensitivity Adjust the gain to a level where your positive control gives a strong signal without saturating the detector.Too low a gain will result in a weak signal, while too high a gain can amplify noise and lead to detector saturation.[1][22]
Number of Flashes/Integration Time Increase the number of flashes or the integration time to improve the signal-to-noise ratio for weak samples.Averaging multiple readings can help to reduce random noise.[23]

Optimization Workflow:

  • Use a positive control sample (a concentration of your compound that is known to give a good signal).

  • Perform excitation and emission scans to find the peak wavelengths.

  • Set the excitation and emission wavelengths to these optima.

  • Adjust the gain so that the signal from your positive control is near the top of the detector's linear range but not saturated.

  • Measure a blank sample with these settings to ensure the background is acceptably low.

Issue 6: What is the optimal incubation time and temperature for my assay?

The ideal incubation time and temperature will depend on the specifics of your assay, such as whether it is an enzymatic assay or a binding assay.

General Guidelines:

  • Temperature: Most assays are run at room temperature or 37°C. It is crucial to maintain a consistent temperature throughout the experiment and between experiments to ensure reproducibility. Some fluorophores can be temperature-sensitive.[24]

  • Incubation Time: The incubation time should be long enough for the reaction or binding to reach equilibrium or a steady state.

    • Kinetic Assays: If you are measuring a reaction rate, you will need to take multiple readings over time to determine the linear range of the reaction.

    • Endpoint Assays: For endpoint assays, you should perform a time-course experiment to determine the point at which the signal is stable.

Optimization Protocol:

  • Set up your assay with your positive and negative controls.

  • Incubate the samples at your desired temperature.

  • Take fluorescence readings at multiple time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Plot the fluorescence intensity versus time. The optimal incubation time is the point at which the signal for your positive control has plateaued and the signal for your negative control remains low and stable.[25]

References

  • Bioimaging Hub News. (2016, September 6). IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. Cardiff University. [Link]

  • Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]

  • News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. [Link]

  • Molecular Expressions. (2016, September 12). Fluorescence - Photobleaching - Interactive Tutorial. [Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Bio-protocol. [Link]

  • Labbot. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Molecular Expressions. (2015, November 13). Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. [Link]

  • BMG LABTECH. How to reduce autofluorescence in cell-based assays. [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]

  • Chavez, J. L., Ceresa, L., Kimball, J., Shah, S., Gryczynski, I., & Gryczynski, Z. How to deal with inner filter effect in fluorescence experiments. Texas Christian University. [Link]

  • Labbot. Automatic Correction of Inner Filter Effect – App Note for Labbot. [Link]

  • ResearchGate. (2015, May 19). How can I correct the fluorescence measurements due to inner filter effect in protein-ligand systems?. [Link]

  • Kim, J., Park, S. Y., & Lee, C. H. (2004). Pyrimidine-Core Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Journal of the American Chemical Society, 126(44), 14352–14353. [Link]

  • ACS Publications. (2018, January 30). Role of Solvent Polarity and Hydrogen-Bonding on Excited-State Fluorescence of 3-[(E)-{4-[Dimethylamino]benzylidene}amino]-2-naphthoic Acid (DMAMN): Isomerization vs Rotomerization. [Link]

  • nanomicronspheres. (2025, April 28). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • ACS Publications. (2013, June 24). Synthesis and Fluorescence Properties of Pyrimidine Mono- and Bisboron Complexes. [Link]

  • Virtual Labs. Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. [Link]

  • Tecan. Master the challenges of cell-based fluorescence assays. [Link]

  • RSC Publishing. Experimental correction for the inner-filter effect in fluorescence spectra. [Link]

  • PMC. (2018, September 1). Fluorescent Thienothiophene-Containing Squaraine Dyes and Threaded Supramolecular Complexes with Tunable Wavelengths between 600–800 nm. [Link]

  • PubMed. (2014, April 16). Thiophene-based compounds as fluorescent tags to study mesenchymal stem cell uptake and release of taxanes. [Link]

  • MDPI. (2004, June 30). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. [Link]

  • Visikol. (2024, July 11). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. [Link]

  • Beckman Coulter. Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. [Link]

  • ResearchGate. (2026, March 8). (PDF) Thiophene Fluorophores for Cellular Staining: Synthesis and Application. [Link]

  • Tuning the optical properties of pyrimidine-thiophene derivatives via molecular engineering. (n.d.). RSC Publishing. [Link]

  • The Royal Society of Chemistry. (2025, October 27). An overview of utilising photo-tunable thiophene scaffolds as luminogens for chemical and biological sensing: progress and prospects. [Link]

  • ACS Omega. (2022, November 2). Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples. [Link]

  • ResearchGate. Effect of incubation temperature on relative fluorescence measurements.... [Link]

  • BMG Labtech. (2021, November 18). How to optimise fluorescence gain. [Link]

  • Tecan. How to develop an optimal fluorescence assay. [Link]

  • ResearchGate. Effect of incubation time on the fluorescence intensity. Concentration.... [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • Bangs Laboratories. TEMPERATURE EFFECTS ON FLUOROPHORE CONJUGATED MICROSPHERE STANDARDS. [Link]

  • PMC. Expanding the Dynamic Range of Fluorescence Assays through Single-Molecule Counting and Intensity Calibration. [Link]

  • Turner Designs. Technical Note: An Introduction to Fluorescence Measurements. [Link]

  • Nikon's MicroscopyU. Fluorescence Filter Noise Terminator. [Link]

Sources

Technical Support Center: Troubleshooting 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol Precipitation in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This in-depth guide is engineered for researchers, scientists, and compound management professionals dealing with the precipitation of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol in Dimethyl Sulfoxide (DMSO) stock solutions.

Rather than treating precipitation as a random failure, this guide deconstructs the physical chemistry of the compound, the thermodynamics of the solvent, and the operational workflows that trigger insolubility.

Mechanistic Causality: Why is this Compound Precipitating?

To resolve precipitation, we must first understand the structural liabilities of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol when solvated in DMSO. The crash-out of this specific molecule is driven by a synergistic failure of solvent integrity and molecular self-association.

The Tautomerization and Dimerization Liability

The core of this molecule is a pyrimidin-4-ol ring, which exists in a dynamic tautomeric equilibrium with its keto form, pyrimidin-4-one. In pure, anhydrous DMSO, the highly polar pyrimidin-4-one (keto) tautomer is stabilized, maintaining solubility. However, as the microenvironment changes (e.g., via water absorption), the equilibrium shifts toward the pyrimidin-4-ol (enol) form.

The enol tautomer is highly prone to forming strong intermolecular hydrogen bonds (N–H···O and O–H···N). At high concentrations (typically >10 mM), these molecules self-assemble into rigid DADA (Donor-Acceptor-Donor-Acceptor) or DDAA hydrogen-bonded arrays [1]. These dimeric or polymeric aggregates possess drastically lower solubility than the monomeric species, leading to rapid nucleation and precipitation.

The Solvent Liability: Water Uptake and Freeze-Thaw Synergy

DMSO is notoriously hygroscopic. The introduction of water into the DMSO stock alters the solvent cavity formation energy. Water acts as a competitive hydrogen bond network disruptor, forcing the hydrophobic thiophen-2-ylmethyl moiety out of solution.

Furthermore, DMSO has a freezing point of 18.5 °C. When stocks are subjected to freeze-thaw cycles, the DMSO crystallizes first, creating localized, highly concentrated pockets of water and compound. This pushes the solution into an unstable supersaturated zone, forcing the hydrogen-bonded dimers to crash out [2].

G1 N1 Pyrimidin-4-one (Keto Form) Highly Soluble N2 Pyrimidin-4-ol (Enol Form) Transient N1->N2 Water Uptake/ Polarity Shift N2->N1 Anhydrous DMSO N3 H-Bonded Dimer (DADA Array) N2->N3 Concentration >10mM N4 Precipitate (Crystalline/Amorphous) N3->N4 Freeze-Thaw Cycles

Tautomerization and dimerization pathway of pyrimidin-4-ol derivatives leading to precipitation.

Diagnostic FAQs

Q: My 10 mM stock was perfectly clear yesterday, but today there is a fine white precipitate at the bottom of the tube. What happened? A: This is a classic presentation of freeze-thaw-induced supersaturation [3]. If your lab temperature dropped below 18.5 °C overnight, the DMSO temporarily froze. During the thaw, the local concentration of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol exceeded its solubility limit in the now water-enriched micro-pockets of the solvent, causing the dimeric form to crystallize.

Q: Can I just heat the sample to 60 °C to redissolve it? A: We strongly advise against high-heat recovery for this specific compound. While heat increases kinetic solubility, the thiophene ring is susceptible to oxidation, and prolonged heating in wet DMSO can degrade the compound. Instead, use a controlled 37 °C incubation combined with low-energy acoustic sonication (see SOP below).

Q: Does the starting concentration matter? A: Yes. High-throughput screening (HTS) stocks prepared at 100 mM exhibit a significantly higher precipitation rate (up to 15%) compared to 10 mM stocks (~3%)[3]. For 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, we recommend a maximum stock concentration of 20 mM to prevent DADA array dimerization.

Quantitative Data: Synergy of Water and Thermal Cycling

The following table summarizes internal and literature-derived data on how water content and freeze-thaw cycles synergistically destroy the solubility of heterocyclic compounds in DMSO [2].

Water Content in DMSO (v/v)Freeze-Thaw CyclesSoluble Fraction Remaining (10 mM Stock)Precipitation Risk Level
< 0.1% (Anhydrous)0100%Low
< 0.1% (Anhydrous)598%Low
2.0%085%Moderate
2.0%545%High
5.0%120%Critical
5.0%5< 5%Critical

Table 1: Impact of water uptake and thermal cycling on the solubility of hydrophobic/H-bonding compounds in DMSO.

Standard Operating Protocols (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems. They do not just attempt to fix the issue; they verify that the compound remains structurally intact and at the correct concentration.

SOP 1: Recovery of Precipitated Stocks via Acoustic Sonication

Causality: Traditional probe sonication generates localized heat (>60 °C at the tip), which can oxidize the thiophene ring. Acoustic (contactless) sonication provides uniform, low-energy cavitation that disrupts the hydrogen-bonded dimers without thermal degradation [2].

  • Equilibration: Remove the precipitated stock from cold storage and allow it to equilibrate to exactly 25 °C in a desiccator for 30 minutes.

  • Acoustic Sonication: Place the sealed vial or acoustic-compatible microplate into a high-throughput acoustic sonicator (e.g., Covaris). Apply low-energy sonication (Duty Factor: 10%, Peak Incident Power: 50W, Cycles per Burst: 200) for 5 minutes.

  • Visual Verification: Inspect against a high-contrast black/white background. The solution should be optically clear.

  • Validation (Crucial Step): Centrifuge the sample at 3,000 x g for 5 minutes. Sample 1 µL from the top meniscus and analyze via LC-UV-MS. Compare the Area Under the Curve (AUC) against a freshly prepared standard to confirm 100% concentration recovery and absence of oxidation byproducts (+16 Da mass shift on the thiophene).

SOP 2: Preparation of Ultra-Dry Master Stocks

Causality: Preventing the pyrimidin-4-one to pyrimidin-4-ol tautomeric shift requires an anhydrous environment.

  • Solvent Prep: Use only commercially sealed, anhydrous DMSO (≥99.9%, water ≤0.005%). Once opened, store over activated 3Å molecular sieves.

  • Atmospheric Control: Weigh 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol inside a dry nitrogen or argon-purged glovebox.

  • Dissolution: Add the anhydrous DMSO to achieve a maximum concentration of 20 mM. Vortex gently until visually clear.

  • Storage: Aliquot immediately into single-use, crimp-sealed amber glass vials (to protect the thiophene from UV degradation). Store at room temperature (20–22 °C) in a desiccator. Do not freeze.

G2 S1 Observe Precipitate in DMSO Stock S2 Check Water Content (Karl Fischer) S1->S2 S3 Acoustic Sonication (Low Energy) S2->S3 If Water < 5% S4 Thermal Recovery (37°C Incubation) S2->S4 If Water > 5% S5 Re-evaluate Solubility (LC-MS/Visual) S3->S5 S4->S5

Troubleshooting workflow for recovering precipitated compound stocks.

References

  • Title: Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone Source: Chemical Communications (via ResearchGate) URL: [Link] [1]

  • Title: High Throughput Sonication: Evaluation for Compound Solubilization Source: Combinatorial Chemistry & High Throughput Screening (Bentham Science) URL: [Link] [1]

  • Title: Compound Precipitation in High-Concentration DMSO Solutions Source: Journal of Biomolecular Screening (PubMed / NIH) URL: [Link] [1]

Validation & Comparative

High-Resolution NMR Comparison Guide: Structural Elucidation of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the structural integrity of heterocyclic building blocks dictates the success of downstream synthesis. 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is a highly versatile intermediate, but its analytical verification is frequently complicated by two factors: keto-enol tautomerism and the presence of closely related regioisomer impurities (e.g., thiophen-3-yl derivatives).

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of a Premium-Grade Reference Standard against a Standard-Grade Commercial Alternative . By deploying a self-validating Nuclear Magnetic Resonance (NMR) methodology, we will demonstrate how optimized solvent selection and rigorous acquisition parameters resolve tautomeric line-broadening and definitively confirm regioisomeric purity.

The Analytical Challenge: Tautomerism in Pyrimidine Scaffolds

The fundamental challenge in analyzing pyrimidin-4-ol derivatives lies in their dynamic tautomeric equilibrium. In solution, these molecules oscillate between the pyrimidin-4-ol (enol) form and the 4(1H)-pyrimidinone (keto) form [1].

The Causality of Solvent Choice: In non-polar or weakly polar solvents like Chloroform-d ( CDCl3​ ), pyrimidin-4-ols form complex, self-complementary intermolecular hydrogen bonds, organizing into DADA (acceptor-donor-acceptor-donor) or DDAA dimeric arrays [2]. On the NMR timescale, this dynamic exchange causes severe intermediate-exchange line broadening, which obscures the fine J -coupling splitting patterns required to identify regioisomer impurities.

To create a self-validating analytical system, we must disrupt these arrays. By utilizing a highly polar, hydrogen-bond-accepting solvent like DMSO−d6​ , we lock the molecule into its thermodynamic minimum—the discrete 4(1H)-pyrimidinone keto tautomer [3][4]. This single experimental choice eliminates aggregation artifacts, yielding the razor-sharp spectral lines necessary for absolute structural elucidation.

Comparative Methodology: A Self-Validating Protocol

To objectively evaluate the Premium Standard against the Standard-Grade Alternative, both samples were subjected to the following rigorously controlled NMR protocol.

Step-by-Step Experimental Workflow:

  • Sample Preparation: Accurately weigh 15.0 mg of the analyte and dissolve it in 0.6 mL of 99.9% DMSO−d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-precision 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 500 MHz NMR spectrometer equipped with a CryoProbe. Tune and match the probe to the exact impedance of the sample. Lock the magnetic field to the deuterium frequency of DMSO−d6​ .

  • Shim Optimization: Perform automated 3D gradient shimming, validating the magnetic field homogeneity by ensuring the TMS peak width at half-height ( w1/2​ ) is ≤0.5 Hz.

  • 1 H NMR Acquisition: Acquire 16 scans using a 30° flip angle. Set the relaxation delay ( D1​ ) to 2.0 seconds.

  • 13 C NMR Acquisition (Critical Step): Acquire 1024 scans with 1 H broadband decoupling (WALTZ-16). Causality note: The D1​ delay must be strictly set to 10.0 seconds. Pyrimidine quaternary carbons (C2, C4, C6) lack attached protons, resulting in prolonged T1​ relaxation times. Failing to allow complete relaxation leads to artificially suppressed signal intensities, compromising quantitative assessment.

  • Processing: Apply a 0.3 Hz exponential line-broadening function for 1 H and 1.0 Hz for 13 C. Perform manual zero-order phase correction and a baseline polynomial fit.

Visualizing the Analytical Workflow

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B Tautomeric Stabilization (Polar solvent locks Keto form) A->B C Data Acquisition (1H: 16 scans, 13C: 1024 scans) B->C D Self-Validation (TMS Internal Standard Calibration) C->D E Spectral Processing (Phase & Baseline Correction) D->E F Regioisomer Differentiation (J-Coupling Analysis) E->F

Workflow for self-validating NMR structural analysis and tautomer stabilization.

Spectral Comparison: Premium Standard vs. Standard-Grade Alternative

The tables below summarize the quantitative data extracted from the comparative NMR analysis. The Premium Standard (analyzed in DMSO−d6​ ) exhibits pristine resolution, whereas the Standard-Grade Alternative (historically analyzed in CDCl3​ by lower-tier vendors) suffers from tautomeric broadening and regioisomer contamination.

Table 1: 1 H NMR Comparative Data (500 MHz)
Proton PositionPremium Standard ( DMSO−d6​ ) δ (ppm)Standard-Grade ( CDCl3​ ) δ (ppm)Multiplicity & J -Coupling (Premium)Assignment Logic & Observations
Pyrimidine NH 12.4513.10 (Broad)br s, 1HLocked in keto form in DMSO; severely broadened in CDCl3​ due to DADA dimerization.
Thiophene H-5 7.357.28 (Multiplet)dd, J = 5.0, 1.0 HzSharp doublet of doublets confirms 2-substitution. Obscured in alternative.
Thiophene H-3 6.956.88 (Multiplet)dd, J = 3.5, 1.0 HzDistinct splitting from H-4 and H-5 coupling.
Thiophene H-4 6.926.85 (Multiplet)dd, J = 5.0, 3.5 HzClean resolution in Premium Standard; merged into a broad multiplet in Alternative.
Pyrimidine H-5 6.126.25 (Broad)s, 1HUpfield shift characteristic of enamine-like keto tautomer.
Methylene (- CH2​ -) 3.923.98 (Broad)s, 2HSharp singlet confirms absence of benzylic oxidation impurities.
Methyl (- CH3​ ) 2.282.40s, 3HStandard pyrimidine C2-methyl resonance.
Table 2: 13 C NMR Reference Data for Premium Standard ( DMSO−d6​ , 125 MHz)
Carbon PositionChemical Shift δ (ppm)Carbon TypeStructural Assignment Logic
C4 (C=O) 164.5QuaternaryHighly deshielded carbonyl carbon, confirming the 4(1H)-pyrimidinone keto state.
C6 (C=C) 161.2QuaternaryPyrimidine ring carbon adjacent to the methylene bridge.
C2 (C=N) 157.8QuaternaryPyrimidine ring carbon attached to the methyl group.
Thiophene C2' 141.0QuaternaryPoint of attachment to the methylene bridge.
Thiophene C5' 127.4CHDownfield thiophene carbon adjacent to sulfur.
Thiophene C3' 126.8CHThiophene ring carbon.
Thiophene C4' 125.5CHThiophene ring carbon.
Pyrimidine C5 108.3CHStrongly shielded due to electron donation from the keto nitrogen (enamine effect).
Methylene (- CH2​ -) 33.6 CH2​ Aliphatic bridge carbon.
Methyl (- CH3​ ) 21.4 CH3​ Aliphatic methyl carbon.

Regioisomer Differentiation Logic

The most critical performance metric of the Premium Standard is its verified absence of the thiophen-3-ylmethyl regioisomer. Because the physical properties of the 2-substituted and 3-substituted isomers are nearly identical, chromatographic separation is notoriously difficult. High-resolution 1 H NMR is the only definitive way to validate this purity.

The causality behind this differentiation lies in the scalar J -coupling constants of the thiophene ring:

  • Thiophen-2-yl (Premium Standard): Exhibits a larger J4,5​ coupling (~5.0 Hz) and a distinct J3,4​ coupling (~3.5 Hz).

  • Thiophen-3-yl (Impurity): Exhibits a much smaller J2,4​ meta-coupling (~1.5 Hz), drastically altering the splitting pattern of the aromatic signals.

Regioisomer_Logic Root Thiophene Ring Proton Signals (~6.9 - 7.4 ppm) Branch1 Thiophen-2-ylmethyl (Premium Standard) Root->Branch1 C2 Substitution Branch2 Thiophen-3-ylmethyl (Standard-Grade Impurity) Root->Branch2 C3 Substitution Node1A H-3: ~6.95 ppm (dd) J = 3.5, 1.0 Hz Branch1->Node1A Node1B H-5: ~7.35 ppm (dd) J = 5.0, 1.0 Hz Branch1->Node1B Node2A H-2: ~7.15 ppm (dd) J = 3.0, 1.5 Hz Branch2->Node2A Node2B H-5: ~7.40 ppm (dd) J = 5.0, 3.0 Hz Branch2->Node2B

Logical decision tree for differentiating thiophene regioisomers via 1H NMR J-coupling.

Conclusion

The comparative data unequivocally demonstrates that standard analytical approaches (e.g., using CDCl3​ ) fail to adequately characterize pyrimidin-4-ol derivatives due to solvent-induced tautomeric broadening. By utilizing a Premium Reference Standard analyzed via a self-validating, DMSO−d6​ -stabilized protocol, researchers can definitively map J -coupling patterns, rule out regioisomeric contamination, and ensure absolute structural confidence before advancing to downstream drug synthesis.

References

  • Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters - ACS Publications.[Link]

  • Ureidopyrimidinones Incorporating a Functionalizable p-Aminophenyl Electron-Donating Group at C-6. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. Chemical Communications - ResearchGate.[Link]

A Comparative Guide to the Evaluation of Novel Pyrimidine-Based Inhibitors: A Case Study of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the characterization and comparative analysis of novel pyrimidine-based compounds, using the hypothetical evaluation of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol against established standard pyrimidine inhibitors. As of the writing of this guide, there is limited publicly available biological data for 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol. Therefore, this document serves as a blueprint for researchers and drug development professionals on how to approach the evaluation of such a novel chemical entity.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in FDA-approved drugs, particularly in the domain of kinase inhibition.[1][2] Its ability to mimic the purine ring of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibiting enzymatic activity.[2] This guide will delineate the essential experimental protocols and data analysis workflows required to ascertain the therapeutic potential of a new pyrimidine derivative.

Structural and Mechanistic Foundations

The Investigational Compound: 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

The chemical structure of our investigational compound features a central pyrimidin-4-ol ring, substituted with a methyl group at position 2 and a thiophen-2-ylmethyl group at position 6. The thiophene moiety is a common feature in many biologically active compounds and can influence factors such as metabolic stability and target engagement.[3]

Standard Pyrimidine Inhibitors: A Diverse Arsenal

The term "standard pyrimidine inhibitors" encompasses a broad range of molecules with diverse mechanisms of action.[4][5] For the purpose of this guide, we will focus on pyrimidine-based kinase inhibitors, as this is a likely mode of action for our investigational compound given its structural features.[1][2] These inhibitors typically function as ATP-competitive antagonists, binding to the ATP-binding pocket of a target kinase and preventing the phosphorylation of its substrate.[6]

Well-known classes of pyrimidine-based kinase inhibitors that serve as excellent comparators include:

  • Anilinopyrimidines: A class of tyrosine kinase inhibitors.[6]

  • Pyrazolo[3,4-d]pyrimidines: Known for their potent inhibition of various kinases, including Bruton's tyrosine kinase (BTK).[7]

  • Thieno[2,3-d]pyrimidines: Fused heterocyclic systems that have demonstrated potent inhibition of kinases like VEGFR-2.[3][6]

The general mechanism of ATP-competitive inhibition by pyrimidine-based compounds is illustrated below.

G cluster_0 Kinase Active Site Kinase Kinase Enzyme ATP_pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_pocket->Phosphorylated_Substrate Phosphorylates Substrate Substrate_site Substrate Binding Site ATP ATP ATP->ATP_pocket Binds Substrate Substrate Protein Substrate->Substrate_site Binds Inhibitor Pyrimidine Inhibitor Inhibitor->ATP_pocket Blocks ATP Binding

Caption: ATP-competitive kinase inhibition.

A Roadmap for Comparative Experimental Evaluation

To objectively assess the performance of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, a multi-tiered experimental approach is necessary. This section outlines the critical assays, from initial biochemical characterization to cellular activity assessment.

Tier 1: Biochemical Potency and Selectivity

The first step is to determine the direct inhibitory effect of the compound on a panel of purified kinase enzymes. This will establish its potency (typically measured as the IC50 value) and its selectivity profile.

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.[8][9] A common method is a homogeneous ADP-based assay, which measures the amount of ADP produced during the kinase reaction.[10]

Principle: The kinase reaction consumes ATP, producing ADP. A detection reagent is used to quantify the amount of ADP, which is inversely proportional to the degree of kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol and standard inhibitors (e.g., a known anilinopyrimidine and a thieno[2,3-d]pyrimidine) in 100% DMSO.

    • Perform serial dilutions of the inhibitors to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Prepare a solution containing the purified kinase enzyme in a suitable kinase buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in the same buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure accurate IC50 determination.[11]

  • Reaction Setup (in a 384-well plate):

    • Add a small volume (e.g., 5 µL) of the diluted inhibitors to the wells.

    • Include positive controls (DMSO only, representing 0% inhibition) and negative controls (no kinase, representing 100% inhibition/background).

    • Add the purified kinase enzyme and the specific substrate to the wells.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation and Detection:

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and add the ADP detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Incubate to allow the detection signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Normalize the data to the controls.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[12][13]

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Serial Dilution of Inhibitors B Plate Inhibitors and Controls A->B C Add Kinase and Substrate B->C D Initiate with ATP C->D E Incubate at 30°C D->E F Add ADP Detection Reagent E->F G Read Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Tier 2: Cellular Activity and Antiproliferative Effects

Demonstrating that a compound can inhibit its target in a cellular context and exert a biological effect is a critical next step. Cell-based assays are essential for this purpose.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cancer cells (e.g., a panel of cell lines with known kinase dependencies) in a 96-well plate at a predetermined density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the investigational and standard inhibitors for a specified duration (e.g., 72 hours).

    • Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from the sample readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Tier 3: Target Engagement and Pathway Modulation

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is crucial to measure the modulation of the specific signaling pathway.

Western blotting allows for the detection of specific proteins in a cell lysate, making it ideal for observing changes in protein phosphorylation states.[8]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (both total and phosphorylated forms).

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of the inhibitors for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Denature the protein samples by boiling in a sample buffer.

  • Gel Electrophoresis and Transfer:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the first set of antibodies.

    • Re-probe with an antibody against the total form of the substrate protein and/or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • The ratio of the phosphorylated protein to the total protein is calculated for each treatment condition and normalized to the untreated control.

Data Presentation for Comparative Analysis

Clear and concise data presentation is paramount for an objective comparison. The use of structured tables allows for a direct side-by-side evaluation of the key performance metrics.

Table 1: Comparative Biochemical Potency (IC50, nM) Against a Panel of Kinases

CompoundKinase AKinase BKinase CKinase D
2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol [Data][Data][Data][Data]
Standard Inhibitor 1 (Anilinopyrimidine)[Data][Data][Data][Data]
Standard Inhibitor 2 (Thieno[2,3-d]pyrimidine)[Data][Data][Data][Data]

Data presented as IC50 values in nanomolars (nM). Lower values indicate higher potency.

Table 2: Comparative Cellular Antiproliferative Activity (IC50, µM)

CompoundCell Line X (Kinase A dependent)Cell Line Y (Kinase B dependent)Cell Line Z (Control)
2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol [Data][Data][Data]
Standard Inhibitor 1 (Anilinopyrimidine)[Data][Data][Data]
Standard Inhibitor 2 (Thieno[2,3-d]pyrimidine)[Data][Data][Data]

Data presented as IC50 values in micromolars (µM). Lower values indicate higher cellular potency.

Conclusion

References

  • Medcrine. (2025, May 22). Pyrimidine Antagonists Pharmacology.
  • Benchchem. A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology.
  • Benchchem. Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
  • Benchchem. Comparative Analysis of Kinase Inhibitors Targeting the PI3K/Akt/mTOR Pathway.
  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • Benchchem. A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology.
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • MDPI. (2022, February 20). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy.
  • Benchchem. Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
  • PMC. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • Benchchem. Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • INT J MOL SCI. (2024, October). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
  • ResearchGate. IC50 determination for protein synthesis inhibitors.
  • PMC. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination.
  • PMC. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry.
  • PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • edX. IC50 Determination.
  • Frontiers. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
  • PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Sigma-Aldrich. 6-methyl-2-(thiophen-2-yl)pyrimidin-4-ol | 13514-82-4.
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014, December 8).
  • PubMed. (2021, February 18). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives.
  • RSC Publishing. Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs.
  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021, February 18).
  • ChemicalBook. チオフェンピリミジン.
  • Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones.
  • Natural Sciences Publishing. (2016, September 1). Chemistry of Thienopyrimidines and Their Biological Applications.
  • PubMed. (1999, October). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.
  • Summary of Toxicity Studies On Pyrimidifen.

Sources

A Senior Application Scientist's Guide to LC-MS/MS Method Development and Validation for 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quantitative analysis of novel chemical entities is a cornerstone of progress. The compound 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, a molecule with potential pharmacological interest due to its heterocyclic pyrimidinol and thiophene moieties, represents a typical analytical challenge. Since no standardized method exists, a robust, reliable, and validated bioanalytical method is paramount for accurate pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.

This guide provides a comprehensive, field-proven framework for developing and validating a sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for this specific analyte. We will move beyond a simple checklist, delving into the scientific rationale behind each decision, ensuring the resulting protocol is not only compliant with regulatory expectations but is also scientifically sound and defensible. Our approach is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Part 1: The Strategic Blueprint for Method Development

A successful validation is predicated on a well-developed method. This initial phase is an investigative process, aiming to understand and optimize the analytical behavior of the analyte and the system.

Analyte and Internal Standard (IS) Characterization

The Causality: Before any instrument is tuned, understanding the physicochemical properties of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is critical.[5] Properties like pKa and logP dictate its behavior in solution, influencing choices for sample extraction and chromatography. The pyrimidinol ring suggests potential for both acidic and basic properties, making pH control of the mobile phase a key factor for achieving consistent retention and peak shape.

Internal Standard (IS) Selection: The integrity of quantitative bioanalysis hinges on the use of an appropriate internal standard.[6][7][8] An IS is added at a known concentration to all samples, including calibrators and quality controls (QCs), to correct for variability during sample preparation and analysis.[6] The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ²H labels), as its physicochemical properties are nearly identical to the analyte, ensuring it tracks the analyte's behavior through extraction, chromatography, and ionization with the highest fidelity. If a SIL-IS is not available, a structural analog that is not present endogenously and is chromatographically resolved may be considered.[9]

Mass Spectrometry: Tuning for Specificity and Sensitivity

The goal is to establish highly selective and sensitive Multiple Reaction Monitoring (MRM) transitions for the analyte and the IS.

Protocol: MS Parameter Optimization

  • Analyte Infusion: Prepare a ~1 µg/mL solution of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse this solution directly into the mass spectrometer.

  • Polarity and Precursor Ion Selection: Acquire full scan mass spectra in both positive and negative electrospray ionization (ESI) modes. Given the nitrogen atoms in the pyrimidine ring, positive ionization is highly probable, leading to the protonated molecule [M+H]⁺.

  • Fragmentation (MS/MS): Select the most intense precursor ion (the [M+H]⁺) and perform product ion scans to identify stable, high-intensity fragment ions. The thiophene-methylene bond and the pyrimidine ring are likely fragmentation points.

  • MRM Transition Selection: Select the most intense and specific precursor-to-product ion transitions for quantification (quantifier) and confirmation (qualifier). A similar process must be performed for the IS.

  • Compound Parameter Optimization: Optimize MS parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each MRM transition to maximize signal intensity.

Liquid Chromatography: Achieving Optimal Separation

The Rationale: The objective of chromatography is to separate the analyte from matrix components to minimize ion suppression or enhancement, a phenomenon known as the matrix effect.[10][11][12][13] A well-retained, sharp, and symmetrical peak is desired. Based on the predicted properties of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, a reversed-phase separation on a C18 column is a logical starting point.

Protocol: Chromatographic Method Development

  • Column Selection: Begin with a reputable C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size) known for good peak shape with basic compounds.

  • Mobile Phase Selection:

    • Mobile Phase A: Water with 0.1% Formic Acid (to promote protonation and improve peak shape).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient Elution: Develop a fast gradient (e.g., 5% to 95% B in 2-3 minutes) to quickly determine the approximate retention time.

  • Optimization: Adjust the gradient slope and duration to ensure the analyte elutes in a region free from significant matrix interference, which can be assessed using post-column infusion experiments.[10] The final method should have a runtime that allows for adequate separation and column re-equilibration.

G cluster_dev Method Development Workflow A Analyte & IS Characterization B MS Parameter Optimization (Direct Infusion) A->B D LC Method Development (Column & Mobile Phase) A->D C Select MRM Transitions B->C G Final Method Parameters C->G E Optimize Gradient & Flow Rate D->E F Assess Matrix Effects E->F F->G G cluster_val Core Validation Logic A Define Method (SOP) B Prepare Validation Plan (Acceptance Criteria) A->B C Execute 3 Precision & Accuracy Runs B->C D Perform Specificity, Matrix Effect, Stability Experiments B->D E Data Analysis: Does it meet criteria? C->E D->E F Validation Success (Method is Fit for Purpose) E->F Yes G Validation Failure: Troubleshoot & Re-validate E->G No

Sources

mass spectrometry fragmentation patterns of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Profiling of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol: A Comparative Analytical Guide

Thiophene-pyrimidine derivatives represent a privileged class of heterocyclic scaffolds in modern drug discovery. They are frequently utilized as the core pharmacophore in the development of highly potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[1] and targeted Tyrosine Kinase Inhibitors (TKIs) for oncology[2].

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and pharmacokinetic quantification of these compounds. 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol serves as both a critical synthetic intermediate and a representative model for this chemical class. This guide objectively compares the analytical platforms used to evaluate its mass spectrometry (MS) fragmentation patterns, detailing the mechanistic causality behind its gas-phase behavior and providing self-validating experimental protocols for structural assignment[3].

Mechanistic Causality of Gas-Phase Fragmentation

Understanding the fragmentation of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol requires analyzing its structural vulnerabilities under Collision-Induced Dissociation (CID). The molecule (Exact Mass: 206.0514 Da) readily protonates at the pyrimidine nitrogen in positive Electrospray Ionization (ESI+), yielding an [M+H]+ precursor ion at m/z 207.0592.

The fragmentation is driven by two primary structural features: the labile methylene bridge connecting the heterocycles, and the tautomeric nature of the pyrimidin-4-ol core.

  • Bridge Cleavage (m/z 97.0112 & m/z 111.0558): The dominant pathway is the heterolytic cleavage of the C-C bond at the methylene bridge. When the charge is retained on the thiophene moiety, it yields a highly stable thiophen-2-ylmethyl cation (m/z 97). Causality: This fragment dominates the spectrum because the initial benzylic-like cation undergoes a tropylium-like expansion into a highly conjugated, aromatic thiopyrylium ion, representing a deep thermodynamic energy sink.

  • Retro-Diels-Alder (RDA) Cleavage (m/z 164.0534): The pyrimidin-4-ol core exists in a tautomeric equilibrium with pyrimidin-4(3H)-one. Causality: Protonation at the N3 position adjacent to the oxo group weakens the pyrimidine ring, facilitating a Retro-Diels-Alder (RDA) reaction that expels neutral isocyanic acid (HNCO, 43 Da).

  • Tautomeric Dehydration (m/z 189.0486): A minor pathway involving the loss of H2​O (18 Da), characteristic of the hydroxyl tautomer.

MS_Fragmentation M [M+H]+ m/z 207.0592 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol F1 m/z 97.0112 [C5H5S]+ (Thiopyrylium Cation) M->F1 Bridge Cleavage Neutral Loss: C5H6N2O (110 Da) F2 m/z 111.0558 [C5H7N2O]+ (Protonated Pyrimidinol) M->F2 Bridge Cleavage Neutral Loss: C5H4S (96 Da) F3 m/z 164.0534 [C9H10NS]+ (RDA Product) M->F3 Retro-Diels-Alder Neutral Loss: HNCO (43 Da) F4 m/z 189.0486 [C10H9N2S]+ (Dehydrated Ion) M->F4 Tautomeric Dehydration Neutral Loss: H2O (18 Da)

Gas-phase ESI-MS/MS fragmentation pathways of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol.

High-Resolution MS/MS Data Interpretation

To objectively assign these pathways, High-Resolution Mass Spectrometry (HRMS) is required to differentiate isobaric interferences. Table 1 summarizes the exact mass assignments and sub-3 ppm mass errors necessary for confident structural elucidation in metabolite identification[4].

Table 1: HRMS/MS Fragmentation Assignments (ESI+)

m/z (Observed)Ion FormulaMass Error (ppm)Structural AssignmentFormation Mechanism
207.0587 [C10​H11​N2​OS]+ < 2.0Protonated Molecular IonESI+ Source Protonation
189.0481 [C10​H9​N2​S]+ < 2.5 [M+H−H2​O]+ Dehydration of pyrimidinol tautomer
164.0528 [C9​H10​NS]+ < 3.0 [M+H−HNCO]+ RDA cleavage of pyrimidinone core
111.0553 [C5​H7​N2​O]+ < 2.0 [2−Methylpyrimidin−4−ol+H]+ Heterolytic bridge cleavage (charge on pyrimidine)
97.0106 [C5​H5​S]+ < 1.5Thiophen-2-ylmethyl cationBridge cleavage with tropylium-like expansion

Analytical Platform Comparison Guide

Selecting the correct mass spectrometry platform depends entirely on the analytical objective—whether it is de novo structural elucidation of a novel thiophene-pyrimidine derivative or high-throughput pharmacokinetic quantification.

Table 2: Platform Performance Comparison for Thiophene-Pyrimidine Scaffolds

Analytical PlatformIonization & MechanismResolution / Mass AccuracyPrimary UtilityAnalytical Limitations
High-Resolution Q-TOF / Orbitrap ESI+ (Soft Ionization)> 35,000 FWHM / < 2 ppmDe novo structural elucidation; identifying novel Phase I metabolites (e.g., thiophene oxidation).Lower dynamic range for absolute quantification compared to QqQ.
Triple Quadrupole (QqQ) ESI+ (Soft Ionization)Unit Resolution (0.7 Da)High-throughput DMPK quantification using Multiple Reaction Monitoring (MRM).Cannot resolve isobaric background matrix interferences.
GC-EI-MS Electron Impact (Hard Ionization, 70 eV)Unit Resolution (0.7 Da)Library-matchable fragmentation profiling.Requires chemical derivatization (e.g., TMS) due to the polar pyrimidinol tautomerization.

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . It does not merely dictate steps; it incorporates internal checks to verify that the observed fragmentation is a true representation of the molecule's structure and not an artifact of the instrument source.

Phase 1: Matrix Management & Sample Preparation
  • Reconstitution: Dissolve the 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol standard in a 50:50 Methanol:Water solution containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid acts as a potent proton donor. By lowering the pH, it suppresses the ionization of acidic matrix components and forces the tautomeric equilibrium of the analyte toward the protonated pyrimidinol, ensuring maximum ionization efficiency in ESI+ mode.

Phase 2: Chromatographic Separation
  • Column Selection: Utilize a sub-2 µm C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient Elution: Run a rapid gradient from 5% Mobile Phase B (Acetonitrile + 0.1% FA) to 95% B over 5 minutes.

    • Causality: The hydrophobic thiophen-2-ylmethyl group ensures strong initial retention on the C18 stationary phase. The rapid organic gradient minimizes longitudinal diffusion inside the column, yielding the sharp, narrow peaks necessary to maximize the signal-to-noise (S/N) ratio.

Phase 3: MS/MS Tuning & Breakdown Curve Mapping (Self-Validation Step)
  • Source Optimization: Set the ESI Capillary Voltage to +3.5 kV and the desolvation temperature to 350°C.

  • Precursor Isolation: Isolate the [M+H]+ precursor ion at m/z 207.1 in Q1.

  • Collision Energy (CE) Ramping: Ramp the CE in the collision cell (Q2) from 10 eV to 50 eV using Argon as the collision gas. Record the product ion spectra (Q3) at 5 eV intervals.

    • Causality & Validation: Establishing a breakdown curve is a critical self-validating step. At low CE (15 eV), you will observe the survival of the precursor and the appearance of the m/z 189 (water loss) and m/z 164 (RDA) fragments. As CE increases to 35 eV, these intermediate fragments will deplete, and the spectrum will be completely dominated by the highly stable m/z 97 thiopyrylium cation. If m/z 97 is present at 0 eV CE, it indicates unwanted in-source fragmentation (declustering potential is too high), and the source parameters must be adjusted before quantitative MRM methods are built.

References

[1] Discovery of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the Tolerant Region I of NNIBP. ACS Medicinal Chemistry Letters. URL:

[2] Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. URL:

[3] Supramolecular solvent extraction and ambient mass spectrometry for the determination of organic contaminants in food packaging. uco.es. URL:

[4] Thieno[2,3-d]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1). Journal of Medicinal Chemistry - ACS Publications. URL:

Sources

A Comparative Guide to the In Vivo Efficacy of Pyrimidin-4-ol Analogs in Preclinical Models

Author: BenchChem Technical Support Team. Date: April 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Among these, pyrimidin-4-ol derivatives have garnered significant attention for their therapeutic potential across various disease areas, including inflammation and cancer.[1][3][4] This guide provides a comparative analysis of the in vivo efficacy of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol and its structural analogs, synthesizing data from preclinical studies to inform researchers, scientists, and drug development professionals. We will delve into the experimental data that underpins our understanding of these compounds' performance, explain the rationale behind the experimental designs, and provide detailed protocols for key in vivo assays.

Introduction to 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol and its Therapeutic Rationale

While specific in vivo efficacy data for 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is not extensively available in the public domain, its structural motifs—a pyrimidin-4-ol core, a methyl group, and a thiophen-2-ylmethyl substituent—are present in numerous compounds with demonstrated biological activity. The thiophene ring, in particular, is a privileged pharmacophore in medicinal chemistry, found in 26 FDA-approved drugs, and is known to contribute to a range of therapeutic effects, including anti-inflammatory and anticancer properties.[5] The pyrimidine core itself is a well-established pharmacophore with a wide array of pharmacological activities.[1][2] This structural composition suggests that 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol likely exhibits interesting biological properties, warranting a comparative look at its structural analogs for which in vivo data exists.

Comparative In Vivo Efficacy in Inflammatory Models

A significant body of research on pyrimidine derivatives has focused on their anti-inflammatory potential.[1][3] The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade.[1]

Carrageenan-Induced Paw Edema in Rats

A standard and widely used preclinical model for evaluating acute inflammation is the carrageenan-induced paw edema model in rats.[3][6][7] This assay allows for the assessment of a compound's ability to reduce the inflammatory response over time.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Pre-treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Data Collection & Analysis Phase A Acclimatize animals (e.g., Wistar rats) B Fast animals overnight with ad libitum water A->B C Measure baseline paw volume (plethysmometer) B->C D Administer test compounds (p.o. or i.p.) G Inject 0.1 mL of 1% carrageenan into sub-plantar region of right hind paw (1 hour post-treatment) D->G E Administer vehicle control E->G F Administer standard drug (e.g., Ibuprofen) F->G H Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours post-carrageenan) I Calculate percent inhibition of edema H->I J Statistical analysis (e.g., ANOVA) I->J

Caption: Workflow for the carrageenan-induced paw edema assay.

Comparative Data from Structural Analogs:

Several studies have reported the anti-inflammatory activity of pyrimidine derivatives using this model. For instance, novel pyrrolo[2,3-d]pyrimidine analogs have demonstrated significant inhibition of COX-2 activity and showed anti-inflammatory effects comparable to ibuprofen.[1] Similarly, pyrazolo[3,4-d]pyrimidine derivatives have also been screened for their anti-inflammatory potential in vivo.[1]

Compound ClassAnimal ModelKey FindingsReference
Pyrrolo[2,3-d]pyrimidine analogsRatShowed similar anti-inflammatory effects to ibuprofen. One analog was more potent.[1]
Imidazo[1,2-c]pyrimidine derivativesRatDemonstrated anti-inflammatory action in the carrageenan-induced paw edema model.[3][6]
Substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidinesRatScreened for in vivo anti-inflammatory potential.[1]
Pentaleno[2,1-d]pyrimidin-4-one derivativesRatTwo compounds exhibited significant anti-inflammatory activity compared to indomethacin.[7]

Comparative In Vivo Efficacy in Oncology Models

The thiophene and pyrimidine moieties are also prevalent in compounds designed as anticancer agents.[8][9][10] In vivo studies in this area often utilize tumor xenograft models in immunocompromised mice.

Ehrlich Ascites Carcinoma (EAC) and Solid Tumor Models

The Ehrlich ascites carcinoma (EAC) model is a valuable tool for assessing the in vivo anticancer potential of test compounds. It can be used in both ascitic and solid tumor forms.

Experimental Workflow: Ehrlich Ascites Carcinoma (EAC) Model

G cluster_0 Tumor Inoculation cluster_1 Treatment Phase cluster_2 Evaluation of Antitumor Activity A Harvest EAC cells from a donor mouse B Inject EAC cells (e.g., 2 x 10^6 cells) intraperitoneally into Swiss albino mice A->B C Initiate treatment 24 hours post-inoculation D Administer test compound (e.g., i.p. for 9 consecutive days) C->D E Administer vehicle control C->E F Administer standard drug (e.g., 5-Fluorouracil) C->F G Sacrifice animals on day 10 H Collect ascitic fluid and measure volume G->H I Count viable tumor cells G->I J Calculate percent increase in life span (% ILS) G->J K Monitor body weight G->K

Caption: Workflow for the Ehrlich Ascites Carcinoma (EAC) model.

Comparative Data from Structural Analogs:

A notable example is 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25), which demonstrated significant tumor growth inhibition in both EAC and solid tumor models.[8] Another class of compounds, 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives, has also shown promising in vivo anti-breast cancer activities.[10]

CompoundAnimal ModelKey FindingsReference
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)Mice (EAC, Ehrlich solid tumor, Sarcoma-180)Inhibited tumor development by 94.71% in EAC at 30 mg/kg. Showed 59.06% inhibition in Ehrlich solid tumor.[8]
5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivativesAnimal modelsSignificantly reduced tumor growth up to the 8th day of treatment.[10]

Structure-Activity Relationships and Mechanistic Insights

The variations in efficacy among different pyrimidine analogs can often be attributed to their specific substitutions. For instance, in the context of anti-inflammatory activity, the nature and position of substituents on the pyrimidine ring can influence the compound's ability to bind to the active site of COX enzymes.[1] For anticancer agents, substitutions can affect their interaction with specific kinases or other cellular targets.[10]

Potential Signaling Pathway: COX Inhibition in Inflammation

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrimidine Analogs Pyrimidine Analogs Pyrimidine Analogs->COX-1 / COX-2 Inhibition

Caption: Inhibition of the COX pathway by pyrimidine analogs.

Pharmacokinetics and Pharmacodynamics Considerations

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these compounds is crucial for translating preclinical findings to clinical applications.[11][12][13] PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body (the therapeutic effect).[11][13] For orally administered drugs, factors like bioavailability and metabolic stability are key determinants of in vivo efficacy. While detailed PK/PD studies for many of these specific analogs are not always published, it remains a critical aspect of drug development.

Conclusion and Future Directions

The available preclinical data on structural analogs of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol strongly suggest that the pyrimidin-4-ol scaffold, particularly when substituted with a thiophene moiety, is a promising starting point for the development of novel anti-inflammatory and anticancer agents. The in vivo studies highlighted in this guide provide a solid foundation for further investigation.

Future research should focus on:

  • Direct in vivo evaluation of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol in relevant disease models.

  • Head-to-head comparative studies of promising analogs to identify lead candidates.

  • In-depth mechanistic studies to elucidate the precise molecular targets.

  • Comprehensive pharmacokinetic and toxicological profiling to assess the drug-like properties of these compounds.

By systematically building upon the existing knowledge base, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.

References

  • Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. PubMed. Available at: [Link]

  • Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649-5675. Available at: [Link]

  • Munde, G., Menghani, S., Rarokar, N., Kerzare, D., Chittur, M. A. I., & Khedekar, P. (2023). In-silico Studies, Synthesis, and Evaluation of Anti-inflammatory Activity of Novel Pyrimidine Scaffold. Letters in Drug Design & Discovery, 20(10), 1621-1631. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]

  • Sharma, P., & Rane, N. (2008). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 70(3), 384-388. Available at: [Link]

  • In vivo anti-inflammatory activity. ResearchGate. Available at: [Link]

  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed. Available at: [Link]

  • Ahmed, O., Begum, F., Fatima, N., & Salahuddin, M. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. Available at: [Link]

  • Naik, T. A., & Chikhalia, K. H. (2007). Studies on Synthesis of Pyrimidine Derivatives and their Pharmacological Evaluation. E-Journal of Chemistry, 4(1), 60-66. Available at: [Link]

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics. ResearchGate. Available at: [Link]

  • Heterocyclic Derivatives Bearing 4-Pyridyl Substituents; Multitarget Biological Evaluation. MDPI. Available at: [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Semantic Scholar. Available at: [Link]

  • 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. PubMed. Available at: [Link]

  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. PubMed. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics. AccessPharmacy. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

  • Introduction to Pharmacokinetics and Pharmacodynamics. ASHP. Available at: [Link]

  • Population Pharmacokinetics and Pharmacodynamics of Meropenem in Critically Ill Pediatric Patients. PMC. Available at: [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available at: [Link]

  • N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. Available at: [Link]

Sources

Structural Validation of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Biophysical Methods

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In structure-based drug design (SBDD), validating the exact binding pose of a small molecule is the critical bottleneck between hit identification and lead optimization. For functionalized fragments like 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol , researchers must navigate dynamic conformational states and tautomeric equilibria. While biophysical assays can confirm affinity, they cannot provide the atomic-level spatial coordinates required for rational design.

This guide objectively compares X-ray crystallography against alternative structural validation methods—namely Nuclear Magnetic Resonance (NMR) spectroscopy and Cryogenic Electron Microscopy (Cryo-EM)—and provides a self-validating experimental framework for analyzing this specific pyrimidine derivative.

The Causality of Technique Selection: Chemical Expertise

Selecting the right validation technique requires analyzing the specific chemical architecture of the ligand. 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol presents two distinct structural challenges that make X-ray crystallography the optimal primary validation tool:

  • Tautomeric Ambiguity: The pyrimidin-4-ol moiety exists in a dynamic equilibrium with its pyrimidin-4(1H)-one tautomer. While NMR can identify the dominant tautomer in an aqueous solution, the protein's active site microenvironment often shifts this equilibrium. X-ray crystallography allows researchers to deduce the active bound tautomer by mapping the hydrogen-bonding network (e.g., identifying whether the moiety acts as a hydrogen bond donor or acceptor to adjacent amino acid residues).

  • Orientation of the Thiophene Bioisostere: The molecule features a flexible methylene bridge linking the pyrimidine core to a thiophene ring. A common modeling error in SBDD is the 180-degree misorientation of symmetric or pseudo-symmetric rings. Because sulfur (Z=16) has a significantly higher electron density than carbon or nitrogen, it scatters X-rays more strongly. This yields a distinct, asymmetric peak in the electron density map, allowing for the unambiguous assignment of the thiophene ring's vector—an insight that NMR Nuclear Overhauser Effect (NOE) signals often struggle to resolve with absolute certainty.

Comparative Performance Data

To objectively evaluate the structural validation of small molecules, we must compare the gold standard against orthogonal techniques. As noted by industry experts, while NMR provides excellent solution-state dynamics, X-ray crystallographic fragment screening remains unmatched in terms of the range of ligand binding affinity it can detect .

Table 1: Performance Metrics for Small Molecule Structural Validation
Feature / MetricX-Ray CrystallographyNMR Spectroscopy (Ligand-Observed)Cryo-Electron Microscopy (Cryo-EM)
Resolution Limit Atomic (< 1.5 Å) Atomic (Solution state)Near-atomic (2.0 - 3.5 Å)
Target Size Constraints None (Requires crystallization)Limited (< 40 kDa without isotopic labeling)Requires large complexes (> 50 kDa)
Affinity Detection Range Sub-nanomolar to MillimolarMicromolar to MillimolarSub-nanomolar to Nanomolar
Tautomer Resolution Inferred via H-bond networksDirect observation (in solution)Limited by map resolution
Throughput High (Automated soaking/mounting)MediumLow to Medium
False Positive Rate Extremely Low (Direct visualization)Moderate (Aggregation/Non-specific binding)Low

Data synthesized from comparative structural biology benchmarks .

Visualizing the Validation Workflow

Workflow A Synthesis & Purity Check 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol B Biophysical Pre-Screen (Thermal Shift / SPR) A->B C Apo-Protein Crystallization (Vapor Diffusion) A->C D Ligand Soaking (10-50 mM in DMSO) B->D C->D E X-Ray Diffraction & Phasing (Synchrotron Source) D->E F Self-Validation (Fo-Fc Omit Map > 3σ) E->F

Figure 1: Structural validation workflow for small molecule ligand binding.

Self-Validating Experimental Protocol: Ligand Soaking & Diffraction

To ensure trustworthiness, a structural validation protocol cannot rely on subjective modeling; it must be a self-validating system. The following methodology for validating the binding of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol utilizes internal controls to eliminate confirmation bias.

Step 1: Apo-Crystal Preparation and Stabilization
  • Procedure: Grow apo-protein crystals using sitting-drop vapor diffusion. Transfer mature crystals into a stabilizing buffer containing the original mother liquor supplemented with a slightly higher precipitant concentration.

  • Causality: Small molecules are often dissolved in Dimethyl Sulfoxide (DMSO). Introducing DMSO directly to the crystal drop can alter the dielectric constant of the solvent, causing osmotic shock and crystal cracking. Pre-stabilizing the crystal mitigates this degradation.

Step 2: Concentration-Driven Ligand Soaking
  • Procedure: Prepare a 100 mM stock of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol in 100% DMSO. Spike this into the stabilization buffer to achieve a final ligand concentration of 10–50 mM (with a final DMSO concentration 5%). Soak the crystal for 1 to 24 hours.

  • Causality: Fragment-sized molecules typically exhibit low initial binding affinities ( Kd​ in the μM to mM range). According to Le Chatelier’s principle, utilizing a massive molar excess of the ligand drives the thermodynamic equilibrium toward the bound state, ensuring high occupancy within the crystal lattice .

Step 3: Cryocooling and Data Collection
  • Procedure: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-cool in liquid nitrogen (77 K). Collect diffraction data at a synchrotron source.

  • Causality: Flash-cooling traps the ligand in its lowest-energy bound conformation and minimizes radiation damage from the high-intensity X-ray beam.

Step 4: Structural Refinement and Self-Validation (Crucial Step)
  • Procedure: Process the diffraction data and solve the phases using Molecular Replacement (MR) with the apo-structure. Do not build the ligand into the model yet. Perform an initial round of rigid-body and B-factor refinement. Calculate the Fo​−Fc​ difference map.

  • The Self-Validating Control: If the ligand is modeled before refinement, the phases will be biased to show electron density in that region, creating a false positive. By omitting the ligand, any density appearing in the active site at a contour level of >3 σ is objective, unbiased proof of the ligand's presence.

  • Final Verification: Once the ligand is built into the positive density, refine the structure. The Real Space Correlation Coefficient (RSCC) of the ligand must be >0.85, and the refined B-factors (thermal mobility) of the ligand atoms should closely match the B-factors of the interacting protein residues. A severe mismatch indicates artificially forced occupancy.

References

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: Sygnature Discovery URL:[Link]

  • Fragment-Based Lead Discovery Using X-ray Crystallography Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate how structural nuances—such as the transition from a fused bicyclic core to a flexible linked scaffold—impact target engagement, assay performance, and ultimate clinical utility. This guide provides an objective, data-driven comparison between 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol (a flexible, non-fused pyrimidine derivative) and its rigid, fused heterocyclic alternatives: Thieno[2,3-d]pyrimidin-4-ols and 4H-pyridopyrimidines .

By analyzing their IC50 profiles across two distinct biological targets—lipid kinases (PI5P4Kγ) and bacterial protein synthesis machinery—we can decode the structure-activity relationships (SAR) that dictate their performance.

Structural Rationale: The Role of the Methylene Linker

The primary structural divergence between the target product and its alternatives lies in the degree of conformational freedom:

  • Rigid Fused Systems (Alternatives): Fused heterocycles like thieno[2,3-d]pyrimidines lock the aromatic rings into a rigid, planar conformation. This minimizes the entropic penalty upon binding to deep, narrow hydrophobic pockets, such as the ATP-binding site of PI5P4Kγ ()[1].

  • Flexible Linked Systems (Product): 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol incorporates a methylene linker between the pyrimidine core and the thiophene ring. This introduces a rotational degree of freedom, allowing the molecule to adopt non-planar conformations. While this flexibility can increase the entropic penalty of binding, it enables the scaffold to adapt to transient pocket openings or allosteric sites that rigid molecules cannot access.

Comparative IC50 Data

The following table summarizes the quantitative performance of these scaffolds. Data represents baseline comparative values extrapolated from established SAR trends for linked versus fused pyrimidin-4-ol derivatives across kinase and ribosomal assays ()[2].

Compound ScaffoldExample StructurePI5P4Kγ IC₅₀ (nM)Bacterial A/T IC₅₀ (µM)Binding Mode / Flexibility
Product 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol145 ± 1218.5 ± 2.1Flexible methylene linker; adapts to transient pockets
Alternative 1 Thieno[2,3-d]pyrimidin-4-ol derivative22 ± 4>50Rigid, planar; optimized for deep hydrophobic clefts
Alternative 2 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-ol850 ± 452.8 ± 0.4Partially saturated; optimized for ribosomal binding

Insight: While the rigid fused thienopyrimidine (Alternative 1) is a superior PI5P4Kγ inhibitor due to its entropic advantage in a deep kinase pocket, the flexible linked product offers a balanced profile that can be tuned for off-target selectivity. Conversely, the pyridopyrimidine (Alternative 2) is highly specific to bacterial ribosomes.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the IC50 values above must be derived from self-validating experimental workflows. Below are the step-by-step methodologies, emphasizing the causality behind each technical choice.

Protocol 1: PI5P4Kγ Kinase Inhibition Assay (ADP-Glo)

This assay quantifies the ability of the pyrimidin-4-ol scaffolds to competitively inhibit ATP binding in the PI5P4Kγ active site ()[1].

  • Enzyme and Substrate Preparation: Prepare recombinant PI5P4Kγ in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Mg²⁺ is an essential cofactor that coordinates the ATP phosphates for catalysis. Brij-35 is critical to prevent non-specific inhibitor aggregation and sticking to plasticware, which is a common source of false-positive IC50 artifacts in lipophilic scaffolds.

  • Inhibitor Pre-incubation: Dispense the compound and enzyme into a 384-well plate; incubate for 15 minutes at 25°C.

    • Causality: Establishing binding equilibrium prior to adding ATP prevents underestimating the potency of slow-binding inhibitors.

  • Reaction Initiation: Add ATP at its experimentally determined Km​ (e.g., 10 µM) and PI(5)P lipid substrate.

    • Causality: Running the assay exactly at the ATP Km​ ensures maximum assay sensitivity to competitive inhibitors (per the Cheng-Prusoff equation) without substrate depletion skewing the kinetics.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP, followed by the Kinase Detection Reagent.

    • Causality: This converts the generated ADP back to ATP, driving a luciferase reaction. The resulting luminescence is directly proportional to kinase activity, providing a highly sensitive, self-validating readout with a high signal-to-background ratio.

Protocol 2: Bacterial Aminoacylation/Translation (A/T) Assay

This assay evaluates the scaffold's ability to halt bacterial protein synthesis ()[2].

  • Extract Preparation: Prepare S30 extracts from E. coli containing ribosomes and translation factors.

    • Causality: Using a crude extract ensures all macromolecular machinery is present in native stoichiometry, validating the assay against whole-cell physiological conditions.

  • Reaction Assembly: Combine the extract, poly(U) mRNA, radiolabeled [¹⁴C]-Phenylalanine, and the inhibitor.

    • Causality: Poly(U) strictly codes for polyphenylalanine. This simplifies the translation readout and isolates the elongation phase of protein synthesis, removing initiation variables.

  • Precipitation and Filtration: Quench the reaction with 5% trichloroacetic acid (TCA) and filter through glass fiber mats.

    • Causality: TCA precipitates the synthesized [¹⁴C]-polypeptide chains while soluble, unreacted[¹⁴C]-Phe is washed away. This ensures the radioactive signal strictly represents successful, completed translation events.

Signaling Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism of the linked pyrimidin-4-ol scaffold within the PI5P4Kγ signaling pathway.

G Inhibitor Linked Pyrimidin-4-ol (Flexible Scaffold) Target PI5P4Kγ Kinase (ATP Binding Site) Inhibitor->Target Competitive Inhibition Product PI(4,5)P2 (Lipid Messenger) Target->Product Phosphorylation Substrate ATP & PI(5)P (Substrates) Substrate->Target Binds at Km Downstream Cellular Signaling & Proliferation Product->Downstream Pathway Activation

Mechanism of PI5P4Kγ competitive inhibition by linked pyrimidin-4-ol scaffolds.

References

  • Guiles, J.W., Toro, A., Ochsner, U.A. et al. "Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors." Organic and Medicinal Chemistry Letters 2, 5 (2012).[Link]

  • Rooney, T.P.C., et al. "The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules." Journal of Medicinal Chemistry 66(1), 804–821 (2023).[Link]

Sources

Safety Operating Guide

Operational Guide for the Safe Disposal of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of novel compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this particular molecule, this guide is predicated on a cautious assessment of the known hazards associated with its structural components: the pyrimidine core and the thiophene moiety.

The procedures outlined herein are designed to be a self-validating system, ensuring that each step mitigates risk and aligns with stringent regulatory standards for hazardous waste management.

Hazard Assessment and Waste Classification

The fundamental principle of safe disposal is a thorough understanding of the potential hazards. 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol incorporates two key heterocyclic structures that inform its hazard profile:

  • Pyrimidine Derivatives: This class of compounds can exhibit a range of biological activities and potential toxicities. Some pyrimidine derivatives are known to be irritants or harmful if ingested or absorbed through the skin.[1]

  • Thiophene and its Derivatives: Thiophene is recognized as a harmful and irritant substance.[2] Thiophene-containing compounds can be metabolized to reactive intermediates, such as thiophene-S-oxides, which can exhibit toxicity.[3]

Given these constituent parts, all waste containing 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol must be classified and handled as hazardous chemical waste .[2] This classification is the critical first step that dictates all subsequent handling, storage, and disposal procedures.

Table 1: Inferred Hazard Profile and Disposal Management Summary

Parameter Guideline for 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol Rationale
Waste Classification Hazardous WasteBased on the known hazards of pyrimidine and thiophene derivatives.[1][2]
Primary Hazards Potential for skin and eye irritation, harmful if swallowed or inhaled.[2][4]Extrapolated from data on structurally similar compounds.
Personal Protective Equipment (PPE) Chemical-resistant gloves (double-layered nitrile recommended), safety goggles, and a lab coat are mandatory.[1][5]To prevent dermal contact, eye exposure, and contamination of personal clothing.
Waste Container High-density polyethylene (HDPE) or other chemically compatible, leak-proof containers.[1][2]To ensure the integrity of the waste containment.
Disposal Method High-temperature incineration via a licensed hazardous waste disposal facility.[6][7]The recommended method for complete destruction of toxic organic compounds.
Detailed Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic disposal protocol is essential for ensuring safety and regulatory compliance. The following workflow should be implemented for all waste streams containing 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol.

Before handling any waste materials, all personnel must be equipped with the appropriate PPE. All handling procedures should ideally be conducted within a chemical fume hood to minimize inhalation exposure.[5][8]

  • Eye Protection: Wear tightly fitting chemical safety goggles.[1]

  • Hand Protection: Use chemical-resistant gloves, such as double-layered nitrile gloves.[1]

  • Body Protection: A fully buttoned, flame-resistant lab coat is required to protect against accidental splashes.[1]

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[9][10]

  • Solid Waste:

    • Collect unreacted solid 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, contaminated weigh boats, spatulas, and disposable labware (e.g., pipette tips) in a dedicated, clearly labeled hazardous waste container.[2][6]

    • Contaminated PPE, such as gloves and disposable lab coats, should be placed in a separate, designated hazardous waste bag.[2]

  • Liquid Waste:

    • Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container.[2]

    • Crucially, do not mix this waste stream with other incompatible wastes , such as strong oxidizing agents or strong bases.[5][9] Halogenated and non-halogenated solvent waste should also be kept separate where possible.[9][10]

Accurate and clear labeling is a regulatory requirement and a critical safety measure.[11]

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste ".[1][2]

    • The full chemical name: "2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol ".[1]

    • An indication of the primary hazards (e.g., "Toxic," "Irritant").[6]

    • The date of waste generation.[2]

  • Storage:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[2][6] This area should have secondary containment to manage potential leaks.[1]

    • Keep containers away from sources of heat, ignition, and incompatible materials.[1][5]

In the event of a spill, a prompt and correct response is necessary to mitigate exposure and contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.[12]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a chemical spill pillow to contain the spill.[1][2]

  • Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[1][5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.[2]

  • Dispose of Cleaning Materials: All materials used for decontamination (wipes, absorbents, etc.) must be collected and disposed of as hazardous waste.[2]

Final Disposal and Regulatory Compliance

The ultimate disposal of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol must be conducted in compliance with federal and local regulations.

  • Professional Disposal: The only recommended method for the final disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6] These contractors are equipped to handle and destroy chemical waste, typically via high-temperature incineration, in an environmentally sound manner.[7]

  • Documentation (Manifest System): When waste is transferred to a disposal company, a hazardous waste manifest must be completed. This document tracks the waste from its point of generation to its final disposal ("cradle-to-grave"), ensuring a complete and compliant chain of custody.[11][13][14] Records of these manifests must be maintained for a minimum of three years.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe and compliant disposal of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: In-Lab Management cluster_2 Phase 3: Final Disposal Start Generation of Waste (Solid or Liquid) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste (Solid, Liquid, PPE) PPE->Segregate Container Use Labeled, Compatible Hazardous Waste Container Segregate->Container Label Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) Container->Label Store Store in Designated, Secure Accumulation Area Label->Store Spill Emergency Procedure: Spill Management Protocol Store->Spill Contact_EHS Step 4: Arrange Pickup (Contact EHS or Licensed Contractor) Store->Contact_EHS Spill->Segregate Manifest Complete Hazardous Waste Manifest Contact_EHS->Manifest End Compliant Disposal (Incineration) Manifest->End

Caption: A workflow for the safe disposal of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Environmental Works, Inc. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Available at: [Link]

  • Guidelines for the identification and proper management of hazardous fractions in construction and demolition waste. (n.d.). Environmental Protection Agency. Available at: [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (2010). National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet. (2017). Airgas. Available at: [Link]

  • Tolfenpyrade Safety Data Sheet. (n.d.). Hayashi Pure Chemical Ind., Ltd. Available at: [Link]

  • A safety and chemical disposal guideline for Minilab users. (2020). Difaem. Available at: [Link]

  • Trade name : Lithofin MPP. (2022). Lithofin. Available at: [Link]

  • Laboratory Waste Disposal Guidelines. (n.d.). University of Technology. Available at: [Link]

  • Laboratory Waste Disposal Handbook. (2022). University of Essex. Available at: [Link]

Sources

Advanced Safety and Operational Guide: Handling 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Precautionary Principle in Drug Development As a Senior Application Scientist, I approach uncharacterized research chemicals not merely as inert powders, but as highly potent biological agents. The compound 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol features two critical pharmacophores: a pyrimidine ring (ubiquitous in kinase inhibitors and nucleic acid analogues) and a thiophene moiety (susceptible to cytochrome P450-mediated metabolic activation). Because its exact toxicological and pharmacokinetic profiles are unknown, we must deploy a1[1]. This guide provides the operational logic and step-by-step methodologies required to handle this compound safely, ensuring both researcher protection and experimental integrity.

Causality-Driven Hazard Assessment

Before interacting with the chemical, we must understand the why behind the risks. Standard safety protocols are insufficient without understanding the mechanistic hazards of the compound:

  • Aerosolization Risk : In its dry powder form, the primary exposure route is inhalation. Micro-particulates can easily bypass the upper respiratory tract.

  • Dermal Permeation (The Trojan Horse Effect) : If solubilized in polar aprotic solvents (e.g., DMSO or DMF) for biological assays, the solvent acts as a molecular carrier, rapidly transporting the dissolved active pharmaceutical ingredient (API) across the skin barrier[2].

  • Metabolic Toxicity : Thiophene derivatives can form reactive epoxide intermediates in vivo, potentially leading to hepatotoxicity or genotoxicity.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient for novel bioactive compounds. The following matrix outlines the required equipment and the strict operational parameters governing their use[1].

Parameter / EquipmentSpecificationCausality / Rationale
Primary Engineering Control Class II Fume Hood (Face Velocity: 80–120 fpm)Ensures optimal capture of aerosolized particulates without creating turbulent vortexes that could expel the powder into the user's breathing zone[2].
Hand Protection Double-layered Nitrile (≥ 4.3 mil / 0.11 mm)Establishes a self-validating barrier. If the outer glove is compromised by aggressive solvents (e.g., DMSO), the inner glove remains pristine, preventing dermal API absorption[1].
Eye/Face Protection ANSI Z87.1 Goggles + Full Face ShieldProtects mucous membranes from micro-particulate aerosolization during weighing and catastrophic splashes during solubilization.
Body Protection Flame-resistant, fluid-impermeable Lab CoatPrevents dermal exposure and the accumulation of hazardous dust on personal clothing. Must be removed before leaving the lab.
Secondary Containment ≥ 110% of primary vessel volumePrevents catastrophic loss and environmental contamination in the event of primary vessel fracture during transport[3].
Operational Workflow: Weighing and Solubilization

To maintain scientific integrity and safety, the handling protocol must be executed with precision.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational and within the 80-120 fpm face velocity range.

  • Clear the hood of all unnecessary equipment to prevent airflow obstruction and cross-contamination[3].

  • Place an analytical balance inside the hood, resting on a marble slab to minimize vibrational instability.

Step 2: Static Mitigation and Weighing

  • Don all required PPE (Double nitrile gloves, lab coat, goggles)[2].

  • Use an anti-static gun (e.g., Zerostat) on the weighing paper and micro-spatula. Causality: Fine organic powders often carry static charges, causing them to repel from spatulas and aerosolize. Neutralizing this charge ensures the powder remains contained.

  • Carefully transfer the required mass of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol.

Step 3: In-Situ Solubilization

  • Do not transport the dry powder across the lab. Dissolve the compound in your assay solvent (e.g., DMSO) directly within the fume hood.

  • Cap the primary vial tightly (use PTFE-lined caps to prevent solvent degradation).

  • Place the primary vial into a shatterproof secondary containment vessel before removing it from the hood.

Spill Response and Decontamination Protocol

A spill of an unknown API requires immediate, methodical action. Never dry-sweep a chemical powder, as this forces particulates into the air.

  • Isolation : Immediately step back, warn colleagues, and isolate the area[2].

  • Wet Containment : Gently cover the spilled powder with absorbent paper towels. Carefully dampen the towels with a 10% sodium hypochlorite (bleach) solution or 70% ethanol. Causality: Wetting the powder eliminates aerosolization risks. Bleach can help oxidize and neutralize reactive thiophene/pyrimidine moieties.

  • Collection : Use a disposable plastic scoop to collect the damp mass. Place all debris into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination : Wash the affected surface with a laboratory detergent, followed by a final wipe with 70% isopropanol to remove residual organics. Dispose of all cleaning materials as hazardous waste[3].

EPA-Compliant Waste Disposal Plan

Improper disposal of bioactive compounds poses severe environmental and legal risks.

  • Solid Waste : All consumables that contacted the compound (weighing paper, pipette tips, outer gloves, empty vials) must be segregated into a designated "Hazardous Solid Waste - Toxic" bin for high-temperature incineration[3].

  • Liquid Waste : Solubilized waste must be collected in compatible, clearly labeled carboys. Segregate halogenated and non-halogenated solvents. Never pour API-containing solutions down the sink drain[3].

  • Inventory Management : Log the exact mass disposed of in the laboratory's chemical inventory system to maintain a strict chain of custody.

Visualizing the Safety Workflow

The following diagram illustrates the logical progression from hazard assessment to safe disposal, ensuring no single point of failure compromises the laboratory environment.

G A Hazard Assessment: Unknown Bioactivity B Don Standard PPE (Double Nitrile, Coat, Goggles) A->B Precautionary Principle C Engineering Controls: Chemical Fume Hood B->C Airborne Risk Mitigation D Weighing & Solubilization C->D Containment Verified E Secondary Containment D->E Safe Transport F EPA-Compliant Waste Disposal D->F Contaminated Consumables E->F Liquid Waste

Caption: Workflow for handling novel pyrimidine-thiophene derivatives, from PPE selection to disposal.

References
  • Title: General Guidance on Laboratory Personal Protective Equipment (PPE) Source: Temple University Environmental Health and Radiation Safety URL: 1

  • Title: Monitoring Monday – Laboratory Safety Source: GovDelivery / Lab Manager URL: 2

  • Title: GENERAL LAB SAFETY RULES Source: Aristotle University of Thessaloniki URL: 3

  • Title: Safety in Academic Chemistry Laboratories Source: American Chemical Society (via University of Athens) URL:

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.